Liptracker-Green
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C23H12N7O3Re- |
|---|---|
Molekulargewicht |
620.6 g/mol |
IUPAC-Name |
carbon monoxide;1,10-phenanthroline;rhenium;4-(1,2,4-triaza-3-azanidacyclopenta-1,4-dien-5-yl)benzonitrile |
InChI |
InChI=1S/C12H8N2.C8H4N5.3CO.Re/c1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;9-5-6-1-3-7(4-2-6)8-10-12-13-11-8;3*1-2;/h1-8H;1-4H;;;;/q;-1;;;; |
InChI-Schlüssel |
XYAFBLODGIJRTP-UHFFFAOYSA-N |
Kanonische SMILES |
[C-]#[O+].[C-]#[O+].[C-]#[O+].C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CC(=CC=C1C#N)C2=N[N-]N=N2.[Re] |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Staining Mechanism of LysoTracker Green
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core mechanism of LysoTracker Green, a fluorescent probe widely used for labeling and tracking acidic organelles in live cells. The following sections detail its mechanism of action, quantitative properties, experimental protocols, and visual representations of its function and application.
Core Staining Mechanism
LysoTracker Green DND-26 is a cell-permeant, green-fluorescent dye designed to accumulate in acidic compartments of living cells, most notably lysosomes.[1][2][] The fundamental principle behind its selective accumulation lies in its chemical nature as a weak base linked to a fluorophore.[4][5]
At the physiological pH of the cytoplasm (approximately 7.2-7.4), the weakly basic amine group of the LysoTracker Green molecule is only partially protonated. This largely neutral state renders the molecule lipophilic, allowing it to freely and passively diffuse across the plasma membrane and other intracellular membranes.
Upon encountering an acidic organelle, such as a lysosome, where the internal pH is significantly lower (around 4.5-5.0), the environment's high concentration of protons leads to the protonation of the dye's amine group. This protonation converts the LysoTracker Green molecule into a charged, more hydrophilic species. In this charged state, the dye is no longer membrane-permeant and becomes effectively trapped within the acidic compartment. This accumulation within acidic organelles results in a bright, punctate fluorescent staining pattern that allows for their visualization. While highly selective for acidic organelles, it's important to note that LysoTracker probes may also label other acidic compartments like late endosomes and autolysosomes.
The fluorescence of LysoTracker Green itself is largely independent of pH, unlike LysoSensor probes which exhibit a pH-dependent increase in fluorescence intensity. The intense signal from LysoTracker Green in lysosomes is a result of its concentration in these organelles.
Quantitative Data Summary
The following table summarizes the key quantitative data for LysoTracker Green DND-26, essential for experimental design and interpretation.
| Property | Value | Source |
| Excitation Maximum | 504 nm | |
| Emission Maximum | 511 nm | |
| Molecular Weight | 398.69 g/mol | |
| Recommended Working Concentration | 50-75 nM | |
| Typical Incubation Time | 15-30 minutes | |
| Stock Solution Concentration | 1 mM in DMSO |
Experimental Protocols
Below is a detailed methodology for the use of LysoTracker Green in live-cell imaging experiments.
Materials:
-
LysoTracker Green DND-26 (1 mM stock in DMSO)
-
Live cells in culture
-
Appropriate cell culture medium (phenol red-free medium is recommended to reduce background fluorescence)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope with a suitable filter set (e.g., FITC)
Protocol:
-
Cell Preparation:
-
Culture cells to the desired confluency on a suitable imaging dish or plate (e.g., glass-bottom dishes).
-
Ensure the cells are healthy and actively growing.
-
-
Preparation of Staining Solution:
-
Warm the LysoTracker Green DND-26 stock solution to room temperature.
-
Dilute the 1 mM stock solution to a final working concentration of 50-75 nM in pre-warmed cell culture medium. For example, to prepare a 50 nM solution, dilute the 1 mM stock 1:20,000.
-
-
Cell Staining:
-
Remove the existing culture medium from the cells.
-
Add the prepared staining solution to the cells.
-
Incubate the cells for 15-30 minutes at 37°C under normal growth conditions. The optimal incubation time may vary depending on the cell type.
-
-
Imaging:
-
After incubation, the cells can be imaged directly without a wash step. However, to reduce background fluorescence, the staining solution can be removed and replaced with fresh, pre-warmed, phenol (B47542) red-free medium or PBS.
-
Visualize the stained cells using a fluorescence microscope with excitation and emission wavelengths appropriate for LysoTracker Green (Ex: 504 nm, Em: 511 nm).
-
Important: LysoTracker Green is recommended for live-cell imaging only. Fixation with aldehydes or alcohols will inhibit the staining.
-
Mandatory Visualizations
The following diagrams illustrate the staining mechanism and experimental workflow of LysoTracker Green.
Caption: Mechanism of LysoTracker Green accumulation in acidic organelles.
Caption: A typical experimental workflow for LysoTracker Green staining.
References
Liptracker-Green: An In-depth Technical Guide for High-Fidelity Lipid Droplet Visualization
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lipid droplets (LDs) are dynamic cellular organelles integral to lipid metabolism, energy homeostasis, and cellular signaling. Their study is crucial in various research fields, including metabolic diseases, cancer, and infectious diseases. Accurate and specific visualization of LDs is paramount for understanding their function and for developing novel therapeutics. Liptracker-Green is a novel fluorogenic probe designed for the specific and sensitive detection of lipid droplets in live and fixed cells. This technical guide provides a comprehensive overview of this compound, including its core properties, a detailed experimental protocol for its application in fluorescence microscopy, and a comparative analysis with the commonly used lipid droplet stain, BODIPY 493/503.
Introduction to this compound
This compound is a cell-permeable, fluorogenic probe that exhibits enhanced fluorescence in the hydrophobic environment of lipid droplets.[1][2] Chemically identified as a fac-Rhenium(I) tricarbonyl complex, its molecular structure is engineered for low cytotoxicity and high specificity, minimizing the background fluorescence often associated with traditional lipid stains.[3][4] This probe is part of a series of lipid droplet-specific dyes, including Lipi-Blue and Lipi-Red, offering researchers flexibility in multicolor imaging experiments.[1]
The key advantages of this compound include its high selectivity for lipid droplets over other cellular membranes, its applicability in both live and fixed cells, and its high intracellular retention, which allows for long-term imaging studies of lipid droplet dynamics.
Mechanism of Action
The precise mechanism of this compound's selective accumulation in lipid droplets is attributed to its fluorogenic nature. The probe is minimally fluorescent in aqueous environments, such as the cytoplasm. Upon entering the nonpolar, lipid-rich core of lipid droplets, the probe undergoes a conformational change or alteration in its electronic state, leading to a significant increase in its fluorescence quantum yield. This "light-up" mechanism ensures a high signal-to-noise ratio, as the fluorescence is predominantly emitted from the target organelles.
Caption: Mechanism of this compound accumulation and fluorescence activation in lipid droplets.
Technical Specifications
Quantitative data for this compound and a comparison with the widely used lipid droplet probe, BODIPY 493/503, are summarized in the table below.
| Property | This compound (Lipi-Green) | BODIPY 493/503 | Reference(s) |
| Excitation (max) | 488 nm | 493 nm | |
| Emission (max) | 500 - 550 nm | 503 nm | |
| Specificity for LDs | High, low background | Good, some background | |
| Photostability | High | Limited | |
| Cell Permeability | Yes | Yes | |
| Fixable | Yes | Yes | |
| Live Cell Imaging | Yes | Yes | |
| Long-term Imaging | Yes (up to 48h) | Limited | |
| Cytotoxicity | Low | Low |
Experimental Protocols
Reagent Preparation
4.1.1. This compound Stock Solution (0.1 mM)
-
Bring the vial of this compound (lyophilized powder) to room temperature.
-
Add 100 µL of anhydrous dimethyl sulfoxide (B87167) (DMSO) to the vial.
-
Vortex thoroughly until the powder is completely dissolved.
-
Store the stock solution at -20°C, protected from light.
4.1.2. This compound Working Solution (0.1 - 0.5 µM)
-
On the day of the experiment, thaw the stock solution.
-
Dilute the 0.1 mM stock solution in serum-free medium or PBS to a final concentration of 0.1 - 0.5 µM. For example, to make 1 mL of 0.5 µM working solution, add 5 µL of the 0.1 mM stock solution to 995 µL of serum-free medium.
-
The optimal concentration may vary depending on the cell type and experimental conditions. It is recommended to perform a concentration optimization for new cell lines.
Live-Cell Staining and Imaging Protocol
This protocol is a general guideline and may require optimization for specific cell types and experimental setups.
Caption: Step-by-step workflow for staining live cells with this compound.
Detailed Steps:
-
Cell Seeding: Seed cells on glass-bottom dishes, chamber slides, or coverslips suitable for fluorescence microscopy. Allow cells to adhere and reach the desired confluency.
-
Washing: Gently aspirate the culture medium and wash the cells twice with pre-warmed serum-free medium or Phosphate-Buffered Saline (PBS).
-
Staining: Add the freshly prepared this compound working solution to the cells.
-
Incubation: Incubate the cells for 30 minutes at 37°C in a humidified incubator with 5% CO₂. Protect the cells from light during this step.
-
Washing: Aspirate the staining solution and wash the cells twice with pre-warmed complete culture medium or PBS to remove any unbound probe.
-
Imaging: Mount the coverslips or place the dish on the microscope stage. Image the cells using a fluorescence microscope equipped with a standard FITC/GFP filter set (Excitation: ~488 nm, Emission: ~500-550 nm).
Protocol for Fixed-Cell Staining
-
Cell Seeding and Fixation: Culture cells as described for live-cell imaging. Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15-20 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Staining: Add the this compound working solution and incubate for 30 minutes at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS.
-
Mounting and Imaging: Mount the coverslips with an appropriate mounting medium and image as described for live cells.
Multicolor Imaging
This compound is compatible with other fluorescent probes for multicolor imaging of lipid droplets in the context of other organelles. For example, it can be used in conjunction with red-emitting mitochondrial trackers (e.g., MitoTracker Red CMXRos) and far-red emitting lysosomal trackers (e.g., LysoTracker Deep Red). When performing multicolor imaging, ensure that the emission spectra of the different fluorophores have minimal overlap.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Monitoring Lipid Droplet Dynamics in Living Cells by Using Fluorescent Probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Rhenium (I) Complexes as Probes for Prokaryotic and Fungal Cells by Fluorescence Microscopy: Do Ligands Matter? [frontiersin.org]
- 4. Rhenium (I) Complexes as Probes for Prokaryotic and Fungal Cells by Fluorescence Microscopy: Do Ligands Matter? - PubMed [pubmed.ncbi.nlm.nih.gov]
LysoTracker Green: An In-depth Technical Guide to its Fluorescence and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of LysoTracker Green, a fluorescent probe widely utilized for the selective staining and tracking of acidic organelles in live cells. We will delve into its core principles, physicochemical properties, and detailed experimental protocols for its application in cellular biology and drug development.
Core Principles and Mechanism of Action
LysoTracker Green DND-26 is a cell-permeant fluorophore designed to accumulate in acidic compartments, primarily lysosomes. Its mechanism of action is predicated on its chemical nature as a weak base linked to a fluorophore.[1][2] In the neutral pH of the cytoplasm (typically around 7.2), the weakly basic amine group of LysoTracker Green is only partially protonated, allowing the molecule to remain largely neutral and hydrophobic. This characteristic facilitates its passive diffusion across the cell membrane.
Upon encountering an acidic organelle, such as a lysosome, where the pH is significantly lower (pH 4.5-5.0), the amine group becomes fully protonated. This protonation imparts a positive charge to the molecule, rendering it hydrophilic and membrane-impermeant.[3] Consequently, LysoTracker Green is trapped and accumulates within these acidic vesicles, leading to a bright, punctate fluorescent signal that delineates these organelles. It is important to note that while highly selective for acidic organelles, LysoTracker probes are not specific to lysosomes and may also accumulate in other acidic compartments like late endosomes.
Physicochemical and Fluorescence Properties
The utility of LysoTracker Green as a fluorescent probe is defined by its specific spectral and chemical characteristics. A summary of its key quantitative properties is provided in the table below.
| Property | Value | Reference |
| Excitation Maximum | 504 nm | |
| Emission Maximum | 511 nm | |
| Molecular Weight | 398.69 g/mol | |
| pKa | Not Determined | |
| Quantum Yield | Not Publicly Available | |
| Recommended Working Concentration | 50 - 75 nM | |
| Optimal Incubation Time | 15 - 30 minutes |
Experimental Protocols
Live-Cell Imaging of Lysosomes with LysoTracker Green
This protocol outlines the steps for staining and visualizing acidic organelles in live cells using fluorescence microscopy.
Materials:
-
LysoTracker Green DND-26 (1 mM stock solution in DMSO)
-
Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM)
-
Cells cultured on glass-bottom dishes or coverslips
-
Fluorescence microscope with appropriate filter sets (e.g., FITC/GFP)
Procedure:
-
Cell Preparation: Culture cells to the desired confluency on a suitable imaging vessel.
-
Reagent Preparation: Prepare a working solution of LysoTracker Green by diluting the 1 mM stock solution in pre-warmed (37°C) live-cell imaging medium to a final concentration of 50-75 nM. For a 1:20,000 dilution, a 50 nM working concentration is achieved.
-
Staining: Remove the culture medium from the cells and replace it with the LysoTracker Green working solution.
-
Incubation: Incubate the cells for 15-30 minutes at 37°C in a humidified incubator with 5% CO2. The optimal incubation time may vary depending on the cell type.
-
Imaging: Following incubation, the cells can be imaged directly in the staining solution. For reduced background fluorescence, the staining solution can be replaced with fresh, pre-warmed imaging medium before observation.
-
Microscopy: Visualize the stained cells using a fluorescence microscope equipped with a filter set appropriate for the excitation and emission spectra of LysoTracker Green (excitation ~504 nm, emission ~511 nm).
Important Considerations:
-
LysoTracker Green is intended for live-cell imaging and its fluorescence is generally not well-retained after fixation.
-
Prolonged incubation or high concentrations of the dye can potentially alter lysosomal pH and induce cellular stress.
Flow Cytometry Analysis of Lysosomal Content
This protocol provides a method for quantifying changes in the lysosomal compartment of a cell population using flow cytometry.
Materials:
-
LysoTracker Green DND-26 (1 mM stock solution in DMSO)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest cells and prepare a single-cell suspension in culture medium.
-
Reagent Preparation: Prepare a working solution of LysoTracker Green in pre-warmed (37°C) culture medium at a final concentration of 50-100 nM.
-
Staining: Add the LysoTracker Green working solution to the cell suspension.
-
Incubation: Incubate the cells for 15-30 minutes at 37°C, protected from light.
-
Washing: After incubation, wash the cells by adding an excess of PBS, centrifuging at a low speed (e.g., 300 x g) for 5 minutes, and carefully removing the supernatant.
-
Resuspension: Resuspend the cell pellet in an appropriate volume of PBS for flow cytometry analysis.
-
Flow Cytometry: Analyze the stained cells on a flow cytometer using the appropriate laser (e.g., 488 nm) and emission filter for green fluorescence. Gate on the live cell population to exclude debris and dead cells. The mean fluorescence intensity (MFI) of the population will correlate with the overall lysosomal content.
Visualization of Key Processes
Mechanism of LysoTracker Green Accumulation
The following diagram illustrates the fundamental principle behind the selective accumulation of LysoTracker Green in acidic organelles.
Caption: Mechanism of LysoTracker Green accumulation.
Experimental Workflow for Assessing Drug-Induced Lysosomotropism
This workflow outlines the key steps in evaluating the potential of a drug candidate to accumulate in lysosomes using LysoTracker Green.
Caption: Workflow for drug-induced lysosomotropism assessment.
Co-localization Study with Lysosomal Markers
To confirm that the LysoTracker Green signal originates from lysosomes, co-staining with a specific lysosomal marker, such as LAMP1 (Lysosomal-associated membrane protein 1), is recommended.
Caption: Workflow for co-localization of LysoTracker Green and LAMP1.
References
Liptracker-Green: A Technical Guide to an Advanced Fluorogenic Probe for Lipid Droplet Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Liptracker-Green, with the chemical structure fac-[Re(CO)₃(phen)L] (where 'phen' is 1,10-phenanthroline (B135089) and 'L' is a lipophilic ancillary ligand), is a novel fluorogenic probe designed for the selective visualization of lipid droplets in both live and fixed cells.[1] This organometallic rhenium(I) tricarbonyl complex exhibits phosphorescence, offering potential advantages such as large Stokes shifts and long lifetimes, which can be beneficial for time-resolved imaging applications.[2] Its mechanism of action is believed to involve the localization to polar lipids, which are abundant in the phospholipid monolayer surrounding the neutral lipid core of lipid droplets. This technical guide provides a comprehensive overview of the known spectral properties, a detailed experimental protocol for its application, and a visualization of its proposed mechanism of action.
Spectral Properties
| Property | Expected Range/Value | Notes |
| Excitation Maximum (λex) | ~350 - 450 nm | The excitation spectrum is likely to be broad, arising from metal-to-ligand charge transfer (MLCT) bands. Optimal excitation wavelength should be determined empirically.[4] |
| Emission Maximum (λem) | ~520 - 580 nm (Green) | The emission is characterized as phosphorescence from a triplet MLCT excited state.[5] The exact maximum can be influenced by the solvent polarity and the local environment within the lipid droplet. |
| Molar Extinction Coefficient (ε) | Not available | This value would need to be determined experimentally for quantitative applications. |
| Quantum Yield (Φ) | Low to moderate | The quantum yield of phosphorescence for this class of compounds can vary and is often lower than that of conventional organic fluorophores. |
| Photostability | Expected to be high | Rhenium(I) tricarbonyl complexes are generally known for their good photostability, making them suitable for time-lapse imaging. |
Experimental Protocols
The following protocols are representative and should be optimized for specific cell types and experimental conditions.
Reagent Preparation
-
Stock Solution (e.g., 1 mM):
-
Due to the lack of specific solubility data, it is recommended to dissolve this compound in a high-quality, anhydrous solvent such as dimethyl sulfoxide (B87167) (DMSO).
-
Prepare a 1 mM stock solution by dissolving the appropriate mass of the compound in DMSO.
-
Store the stock solution at -20°C, protected from light. Aliquot to avoid repeated freeze-thaw cycles.
-
-
Working Solution (e.g., 1-10 µM):
-
On the day of the experiment, dilute the stock solution in a serum-free culture medium or an appropriate buffer (e.g., PBS) to the desired final concentration.
-
The optimal working concentration should be determined empirically, but a starting range of 1-10 µM is recommended based on protocols for similar lipid droplet probes.
-
Live Cell Staining and Imaging
-
Cell Seeding:
-
Seed cells on a suitable imaging vessel (e.g., glass-bottom dishes, chambered coverslips) and allow them to adhere and reach the desired confluency.
-
-
Staining:
-
Remove the culture medium and wash the cells once with pre-warmed serum-free medium or PBS.
-
Add the pre-warmed this compound working solution to the cells.
-
Incubate the cells for 15-60 minutes at 37°C in a humidified incubator with 5% CO₂. The optimal incubation time will vary depending on the cell type and should be determined experimentally.
-
-
Washing:
-
Remove the staining solution and wash the cells two to three times with pre-warmed serum-free medium or PBS to remove any unbound probe.
-
-
Imaging:
-
Add fresh, pre-warmed culture medium (with or without serum, depending on the experimental design) to the cells.
-
Image the cells using a fluorescence microscope equipped with appropriate filters for green fluorescence. Based on the expected spectral properties, a standard FITC or GFP filter set may be a suitable starting point.
-
Fixed Cell Staining
-
Cell Fixation:
-
Fix cells with 4% paraformaldehyde (PFA) in PBS for 15-20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Staining:
-
Add the this compound working solution to the fixed cells.
-
Incubate for 20-60 minutes at room temperature, protected from light.
-
-
Washing:
-
Remove the staining solution and wash the cells three times with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips with an appropriate mounting medium.
-
Image the cells using a fluorescence microscope.
-
Signaling Pathways and Logical Relationships
Currently, there is no specific information available in the scientific literature detailing the direct involvement of this compound in modulating or reporting on specific signaling pathways. Its primary application is as a structural marker for lipid droplets.
Visualizations
Caption: Experimental workflow for staining cells with this compound.
References
- 1. Protocol for characterizing biomolecular condensates through live-cell imaging and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protocol for monitoring fatty acid trafficking from lipid droplets to mitochondria in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Lipi-Green: A Technical Guide for Cellular Lipid Droplet Analysis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the applications of Lipi-Green, a fluorescent probe for the selective detection and analysis of intracellular lipid droplets. This document provides a comprehensive overview of the probe's mechanism, detailed experimental protocols for its use in cell biology, and a summary of quantitative data analysis techniques.
Introduction to Lipi-Green and Lipid Droplets
Lipid droplets (LDs) are dynamic, ubiquitous organelles essential for lipid storage, metabolism, and cellular homeostasis.[1][2][3][4][5] Composed of a neutral lipid core, primarily triacylglycerols and sterol esters, enclosed by a phospholipid monolayer, LDs are implicated in various physiological and pathological processes, including obesity, metabolic syndrome, and cellular senescence. Lipi-Green is a fluorescent probe designed for the specific staining of these hydrophobic structures within living and fixed cells. Its high selectivity for lipid droplets and low background fluorescence make it a valuable tool for researchers studying lipid dynamics.
Mechanism of Action
Lipi-Green is a small molecule that exhibits solvatochromism; it is weakly fluorescent in aqueous environments but becomes highly fluorescent in the nonpolar, hydrophobic interior of lipid droplets. This property allows for a "no-wash" staining protocol in many applications, simplifying experimental workflows.
Caption: Figure 1: Lipi-Green Mechanism of Action.
Core Applications in Cell Biology
Lipi-Green is a versatile tool for a range of applications in cell biology, including:
-
Visualization and Quantification of Lipid Droplets: High-resolution imaging of LD morphology, size, and number.
-
Monitoring Lipid Dynamics: Real-time tracking of LD formation, growth, fusion, and degradation in living cells.
-
Drug Discovery and Development: Screening for compounds that modulate lipid metabolism and LD accumulation.
-
Toxicology Studies: Assessing the impact of xenobiotics on cellular lipid storage.
-
Co-localization Studies: Investigating the spatial relationship between lipid droplets and other organelles.
Experimental Protocols
Preparation of Reagents
Lipi-Green Stock Solution (0.1 mmol/L):
-
Add 100 µL of dimethyl sulfoxide (B87167) (DMSO) to one vial of Lipi-Green (10 nmol).
-
Vortex thoroughly to dissolve.
-
Store the stock solution at a cool, dark place.
Lipi-Green Working Solution (0.1–0.5 µmol/L):
-
Dilute the 0.1 mmol/L DMSO stock solution with phosphate-buffered saline (PBS) or serum-free medium to the desired final concentration.
-
Prepare the working solution fresh for each experiment.
Oleic Acid Stock Solution (for inducing lipid droplet formation):
-
Prepare a stock solution of oleic acid complexed with bovine serum albumin (BSA) for enhanced solubility and reduced cytotoxicity. A common protocol involves dissolving oleic acid in ethanol (B145695) and then complexing it with a BSA solution.
-
A final working concentration of 200-400 µM oleic acid in the culture medium is typically used to induce lipid droplet formation over 24 hours.
Staining Protocol for Live Cells
Caption: Figure 2: Live Cell Staining Workflow.
Detailed Steps:
-
Seed cells on a suitable imaging plate or dish and culture overnight.
-
(Optional) To induce lipid droplet formation, remove the culture medium and add a medium containing an inducing agent like oleic acid. Incubate for 24 hours.
-
Remove the culture medium and wash the cells twice with PBS or serum-free medium.
-
Add the prepared Lipi-Green working solution to the cells.
-
Incubate for 30 minutes at 37°C in a 5% CO2 incubator.
-
For imaging, the working solution can be replaced with fresh culture medium or a suitable buffer to reduce background fluorescence, although this is often not necessary.
-
Observe the stained lipid droplets using a fluorescence microscope with the appropriate filter sets (Excitation: ~488 nm, Emission: ~500–550 nm).
Staining Protocol for Fixed Cells
Lipi-Green is also compatible with fixed-cell imaging.
Caption: Figure 3: Fixed Cell Staining Workflow.
Detailed Steps:
-
After cell culture and any experimental treatments, remove the culture medium.
-
Fix the cells by adding a 4% paraformaldehyde (PFA) solution in PBS and incubating for 10-15 minutes at room temperature.
-
Wash the cells twice with PBS to remove the fixative.
-
Add the Lipi-Green working solution and incubate for 10-30 minutes at room temperature, protected from light.
-
(Optional) Wash the cells with PBS.
-
Mount the coverslip with a suitable mounting medium and proceed with fluorescence microscopy.
Quantitative Data Analysis
Fluorescence microscopy images of Lipi-Green-stained cells can be analyzed to extract quantitative data on lipid droplet content. This is typically achieved using automated image analysis software.
Data Presentation
The following table summarizes typical quantitative parameters obtained from Lipi-Green experiments.
| Parameter | Description | Example Data (Oleic Acid Treatment) | Example Data (Triacsin C Treatment) |
| Number of Lipid Droplets per Cell | The average count of distinct lipid droplets within a single cell. | Increased 7-10 fold compared to control. | Decreased by 50-60% compared to control. |
| Total Lipid Droplet Area per Cell (µm²) | The sum of the areas of all lipid droplets within a single cell. | Increased 7-10 fold compared to control. | Decreased by 50-60% compared to control. |
| Average Lipid Droplet Size (µm²) | The average area of an individual lipid droplet. | Increased. | Decreased. |
| Total Fluorescence Intensity per Cell | The integrated fluorescence intensity from all lipid droplets within a single cell. | Significantly increased. | Significantly decreased. |
Data presented are illustrative and based on typical results from treating cells with oleic acid (an inducer of lipid droplet formation) or Triacsin C (an inhibitor of acyl-CoA synthetase, which blocks lipid droplet formation).
Quantitative Analysis Workflow
Caption: Figure 4: Quantitative Analysis Workflow.
Key Steps:
-
Image Acquisition: Capture images using a fluorescence microscope or a high-content imaging system. It is recommended to co-stain with a nuclear dye (e.g., Hoechst 33342) to facilitate cell segmentation.
-
Cell Segmentation: Use image analysis software to identify the boundaries of individual cells, often using the nuclear stain as a seed.
-
Lipid Droplet Segmentation: Threshold the Lipi-Green fluorescence signal to create a binary mask that identifies the lipid droplets.
-
Measurement: Quantify various parameters for the identified lipid droplets within each cell, such as count, total area, and mean fluorescence intensity.
-
Data Analysis: Compile the data and perform statistical analysis to compare different experimental conditions.
Conclusion
Lipi-Green is a powerful and user-friendly fluorescent probe for the study of lipid droplets in cell biology. Its high specificity, low background, and applicability to both live and fixed cells make it an invaluable tool for researchers in basic science and drug development. The detailed protocols and quantitative analysis workflows provided in this guide offer a solid foundation for the successful application of Lipi-Green in a variety of experimental contexts.
References
- 1. Lipi-Blue / Green / Red / Deep Red LD01_LD02_LD03_LD04 manual | DOJINDO [dojindo.com]
- 2. Lipi-Green - Amerigo Scientific [amerigoscientific.com]
- 3. Lipid Droplet Staining (Blue, Green, Red, Deep Red) | NAGASE THAILAND [group.nagase.com]
- 4. group.nagase.com [group.nagase.com]
- 5. Lipid Droplet Staining Lipi-Green Dojindo [dojindo.co.jp]
An In-depth Technical Guide to LysoTracker-Green in Fixed Cells
For researchers, scientists, and drug development professionals, LysoTracker-Green DND-26 is a valuable tool for the visualization and tracking of acidic organelles, primarily lysosomes. While its application in live-cell imaging is well-established, its use in fixed cells presents both opportunities and challenges. This guide provides a comprehensive overview of the core principles, detailed protocols, and relevant signaling pathways associated with the use of LysoTracker-Green in fixed-cell applications.
Core Principles
LysoTracker probes are fluorescent acidotropic probes comprised of a fluorophore linked to a weak base. This composition allows them to freely permeate cell membranes in their neutral state.[1][2][3][4] Upon entering acidic compartments such as lysosomes, the weakly basic moiety becomes protonated.[3] This protonation results in a charged molecule that is unable to easily cross the organellar membrane, leading to its accumulation and a distinct fluorescent signal.[3]
The primary challenge in using LysoTracker-Green in fixed cells is the potential disruption of the lysosomal pH gradient by fixatives like formaldehyde.[5][6] This can lead to a decrease in fluorescence intensity and a more diffuse signal.[5] However, with optimized protocols, it is possible to retain a significant portion of the LysoTracker signal post-fixation, enabling co-staining with antibodies for immunofluorescence and other endpoint assays.[7]
Data Presentation
For ease of comparison and experimental design, the following tables summarize the properties of common LysoTracker probes and provide a troubleshooting guide for fixed-cell applications.
| Probe | Excitation (nm) | Emission (nm) | Typical Working Concentration | Notes |
| LysoTracker Green DND-26 | 504 | 511 | 50 - 100 nM | Compatible with FITC filter sets.[5] |
| LysoTracker Red DND-99 | 577 | 590 | 50 - 75 nM | Often used for co-localization studies.[5][8] |
| LysoTracker Deep Red | 647 | 668 | 50 nM | Minimizes autofluorescence.[5] |
| LysoTracker Blue DND-22 | 373 | 422 | 50 - 100 nM | Requires a UV-compatible filter set. |
Table 1: Properties of Common LysoTracker Probes
| Problem | Possible Cause | Solution |
| Weak or no signal | Fixation performed before staining. | Always stain live cells with LysoTracker Green before fixation.[6] |
| Low dye concentration. | Optimize the working concentration (typically 50-100 nM). | |
| Insufficient incubation time. | Ensure an adequate incubation period (15-30 minutes for live cells).[5] | |
| Disruption of lysosomal pH by fixation. | Use a mild fixation protocol (e.g., 4% PFA for 15-20 minutes at room temperature or on ice).[1][5][7] Image cells as soon as possible after fixation. | |
| Diffuse signal | Fixation-induced leakage of the probe. | Shorten the fixation time and perform washes gently with PBS.[5] |
| Cell stress or death. | Use healthy, sub-confluent cells. Minimize light exposure during imaging to reduce phototoxicity.[2] | |
| High background | Excess dye. | Ensure thorough washing after staining and before fixation. |
| Non-specific staining. | Confirm lysosomal localization by co-staining with a lysosomal marker like LAMP1 or LAMP2.[5] | |
| Cell blebbing or toxicity | Dye concentration is too high. | Reduce the working concentration of LysoTracker Green. |
| Prolonged incubation. | Shorten the incubation time.[5] |
Table 2: Troubleshooting Guide for LysoTracker-Green in Fixed Cells
Experimental Protocols
The following protocols provide detailed methodologies for staining with LysoTracker-Green and subsequent fixation for microscopic analysis.
Protocol 1: Staining of Live Cells with LysoTracker Green DND-26
-
Cell Preparation: Culture cells on coverslips or in imaging-compatible plates to a sub-confluent density.
-
Reagent Preparation: Prepare a 50-100 nM working solution of LysoTracker Green DND-26 in the appropriate pre-warmed cell culture medium.
-
Staining: Remove the culture medium from the cells and add the LysoTracker-containing medium.
-
Incubation: Incubate the cells for 15-30 minutes at 37°C in a CO₂ incubator.[5]
-
Washing: Gently wash the cells twice with pre-warmed culture medium or PBS.
-
Imaging (for live cells): Image the cells immediately using a fluorescence microscope with a standard FITC filter set.
Protocol 2: Post-staining Fixation of Cells for Fluorescence Microscopy
-
Staining: Stain cells with LysoTracker Green DND-26 following Protocol 1.
-
Fixation: After washing, add a 4% paraformaldehyde (PFA) solution in PBS to the cells.
-
Incubation: Incubate for 15-20 minutes at room temperature or on ice.[1][7]
-
Washing: Gently wash the cells three times with PBS.
-
Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Imaging: Image the cells within 24-48 hours for optimal signal retention.[5]
Protocol 3: Co-staining with Immunofluorescence
-
Staining and Fixation: Stain and fix the cells with LysoTracker Green DND-26 as described in Protocol 2.
-
Permeabilization: Incubate the fixed cells with a permeabilization buffer (e.g., 0.1-0.25% Triton X-100 in PBS) for 10 minutes at room temperature.
-
Blocking: Block non-specific antibody binding by incubating with a blocking solution (e.g., 1-5% BSA in PBS) for 30-60 minutes.
-
Primary Antibody Incubation: Incubate with the primary antibody diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.
-
Washing: Wash the cells three times with PBS.
-
Secondary Antibody Incubation: Incubate with a fluorescently-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Final Washes: Wash the cells three times with PBS.
-
Mounting and Imaging: Mount and image the cells as described in Protocol 2.
Mandatory Visualization
The following diagrams illustrate the mechanism of LysoTracker-Green, a typical experimental workflow, and a relevant signaling pathway.
Caption: LysoTracker Green diffuses into the cell and becomes protonated and trapped in acidic lysosomes.
Caption: Workflow for staining with LysoTracker Green followed by fixation and optional immunofluorescence.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. embopress.org [embopress.org]
- 5. LysoTracker | AAT Bioquest [aatbio.com]
- 6. researchgate.net [researchgate.net]
- 7. Monitoring Autophagy in Lysosomal Storage Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GPCR signaling inhibits mTORC1 via PKA phosphorylation of Raptor | eLife [elifesciences.org]
Methodological & Application
Application Notes and Protocols for Liptracker-Green in Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing green fluorescent lipid-tracking dyes, such as those marketed under names similar to "Liptracker-Green," for the visualization and analysis of lipid droplets and other lipid-rich structures in both live and fixed cells using fluorescence microscopy.
Introduction
Green fluorescent lipid-tracking dyes are lipophilic stains designed to label intracellular lipid droplets, which are organelles central to lipid storage and metabolism. Their robust fluorescence upon binding to neutral lipids makes them invaluable tools for investigating cellular processes related to lipid homeostasis, such as steatosis, lipotoxicity, and the dynamics of lipid metabolism in various cell types. These dyes are generally characterized by their high specificity for lipid droplets with minimal background staining in other cellular membranes, making them suitable for a range of applications from basic research to drug discovery.
Principle of Action
These dyes are hydrophobic molecules that can readily permeate the membranes of live cells. Once inside the cell, they preferentially accumulate in the neutral lipid core of intracellular lipid droplets. This sequestration leads to a significant increase in their fluorescence quantum yield, resulting in bright green staining of these organelles. The mechanism allows for the direct visualization of lipid droplet morphology, number, and distribution within the cell.
Applications in Research and Drug Development
-
Metabolic Studies: Monitoring the formation and degradation of lipid droplets in response to metabolic stimuli or inhibitors.
-
Toxicology and Disease Modeling: Assessing cellular steatosis (fatty change) in models of liver disease, obesity, and diabetes.
-
Drug Discovery: Screening for compounds that modulate lipid accumulation or metabolism.
-
Cell Biology: Investigating the dynamics of lipid droplets, including their movement, fusion, and fission, as well as their interactions with other organelles.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for a typical green fluorescent lipid-tracking dye.
| Parameter | Value | Reference |
| Excitation Maximum (approx.) | 427-430 nm (can also be excited at 405 nm or 488 nm) | [1][2] |
| Emission Maximum (approx.) | 585 nm | [1][2] |
| Recommended Microscope Filter Set | FITC (Fluorescein isothiocyanate) | |
| Recommended Working Concentration | 1X dilution of the supplied stock solution (optimization may be required) | |
| Storage Temperature | 2-8°C, protected from light |
Experimental Protocols
Reagent Preparation
-
Stock Solution Preparation: If the dye is supplied as a concentrated stock, it is ready for dilution. If supplied as a solid, dissolve it in high-quality, anhydrous DMSO to the recommended stock concentration (e.g., 1 mg/mL).
-
Working Solution Preparation: Directly before use, dilute the stock solution to a 1X working concentration in a serum-free medium or an appropriate buffer (e.g., PBS). The final concentration may need to be optimized for different cell types and experimental conditions.
Live Cell Staining and Imaging Protocol
This protocol is suitable for staining lipid droplets in living cells.
-
Cell Culture: Plate cells on a suitable imaging vessel (e.g., glass-bottom dishes, chamber slides) and culture until they reach the desired confluency.
-
Staining: Remove the culture medium and add the pre-warmed (37°C) 1X this compound working solution to the cells.
-
Incubation: Incubate the cells for 30 minutes or longer at 37°C in a CO2 incubator, protected from light. Incubation times of up to 24 hours have been shown to have no obvious cytotoxic effects.
-
Imaging (Optional Wash): Washing the cells before imaging is optional. If a wash is desired, gently remove the staining solution and replace it with a fresh, pre-warmed culture medium or a suitable imaging buffer.
-
Fluorescence Microscopy: Image the cells using a fluorescence microscope equipped with a FITC filter set.
Fixed Cell Staining and Imaging Protocol
This protocol is for staining lipid droplets in cells that have been previously fixed.
-
Cell Fixation: Fix the cells using a formaldehyde-based fixative (e.g., 4% paraformaldehyde in PBS) for 10-15 minutes at room temperature. Note: Alcohol-based fixatives are generally not recommended as they can extract lipids.
-
Washing: Wash the fixed cells three times with PBS to remove the fixative.
-
(Optional) Permeabilization: If co-staining with intracellular antibodies is required, cells can be permeabilized with a mild detergent such as 0.1% Triton X-100 in PBS for 5-10 minutes. Be aware that permeabilization may alter the morphology of lipid droplets.
-
Staining: Add the 1X this compound working solution to the fixed cells.
-
Incubation: Incubate for 10 minutes or longer at room temperature, protected from light.
-
Imaging (Optional Wash): Washing after staining is optional. If desired, gently wash the cells with PBS.
-
Fluorescence Microscopy: Mount the coverslip with a suitable mounting medium and image the cells using a fluorescence microscope with a FITC filter set.
Visualizations
Caption: Workflow for Live Cell Staining with this compound.
Caption: Workflow for Fixed Cell Staining with this compound.
Troubleshooting
-
Weak or No Signal:
-
Increase the concentration of the dye or the incubation time.
-
Ensure that the correct filter set (FITC) is being used for imaging.
-
For live-cell imaging, ensure cells are healthy and metabolically active.
-
-
High Background Fluorescence:
-
Decrease the concentration of the dye.
-
Include a wash step before imaging to remove excess, unbound dye.
-
Use a serum-free medium for the staining step, as serum components can sometimes be stained.
-
-
Cell Toxicity (Live-Cell Imaging):
-
Decrease the dye concentration and/or the incubation time.
-
Ensure that the imaging buffer is appropriate for maintaining cell health.
-
-
Altered Lipid Droplet Morphology:
-
Avoid harsh fixation or permeabilization methods. Formaldehyde-based fixatives are generally preferred over alcohol-based ones.
-
If permeabilization is necessary, use a mild detergent and a short incubation time.
-
References
Application Notes and Protocols for Liptracker-Green Lipid Droplet Staining
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of Liptracker-Green (also known as BioTracker 488 Green Lipid Dye or LipidSpot™ 488) for the fluorescent labeling of lipid droplets in both live and fixed cells. Adherence to the recommended incubation times and temperatures is crucial for achieving optimal staining with high signal-to-noise ratios.
I. Quantitative Data Summary
Optimal staining with this compound is dependent on the cell type and experimental conditions. The following table summarizes the recommended starting concentrations, incubation times, and temperatures for live and fixed cell imaging. It is recommended to optimize these parameters for each specific application.
| Parameter | Live Cell Imaging | Fixed Cell Imaging |
| Stain Concentration | 1X (Dilution may be optimized) | 1X (Dilution may be optimized) |
| Incubation Temperature | 37°C | Room Temperature |
| Incubation Time | 30 minutes or longer | 10 minutes or longer |
| Fixation | Post-staining with formaldehyde-based fixative | Pre-staining with formaldehyde-based fixative |
| Permeabilization | Post-staining with 0.1% Triton X-100 (optional, may alter lipid droplet morphology) | Pre-staining with 0.1% Triton X-100 (optional, may alter lipid droplet morphology) |
| Wash Step | Optional | Optional |
II. Experimental Protocols
A. Live Cell Staining Protocol
This protocol is designed for the real-time visualization of lipid droplets in living cells.
Materials:
-
This compound stock solution
-
Complete cell culture medium
-
Live cells cultured on a suitable imaging vessel (e.g., glass-bottom dish, chamber slide)
-
Incubator (37°C, 5% CO2)
-
Fluorescence microscope with FITC/GFP filter set
Procedure:
-
Prepare Staining Solution: Dilute the this compound stock solution to a 1X working concentration in complete cell culture medium. The optimal concentration may need to be determined empirically for your specific cell type.
-
Cell Staining: Remove the existing culture medium from the cells and replace it with the prepared staining solution.
-
Incubation: Incubate the cells at 37°C in a 5% CO2 incubator for 30 minutes or longer.[1][2] No significant cytotoxicity has been observed with incubation times up to 24 hours.[1][2]
-
Imaging: Image the cells directly without washing. A wash step is optional but may reduce background fluorescence.[1] Use a fluorescence microscope equipped with a standard FITC or GFP filter set.
-
(Optional) Post-Staining Fixation: After live-cell imaging, cells can be fixed with a formaldehyde-based fixative.
B. Fixed Cell Staining Protocol
This protocol is suitable for endpoint assays and for co-staining with other antibodies.
Materials:
-
This compound stock solution
-
Phosphate-Buffered Saline (PBS)
-
Formaldehyde-based fixative (e.g., 4% paraformaldehyde in PBS)
-
(Optional) Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Cells cultured on a suitable imaging vessel
-
Fluorescence microscope with FITC/GFP filter set
Procedure:
-
Cell Fixation: Fix the cells with a formaldehyde-based fixative for 10-20 minutes at room temperature. Alcohol-based fixation is not recommended as it may disrupt lipid droplet morphology.
-
Washing: Wash the cells two to three times with PBS.
-
(Optional) Permeabilization: If co-staining with intracellular antibodies, permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes at room temperature. Note that permeabilization may alter the morphology of lipid droplets.
-
Prepare Staining Solution: Dilute the this compound stock solution to a 1X working concentration in PBS.
-
Cell Staining: Incubate the fixed cells with the staining solution for 10 minutes or longer at room temperature, protected from light.
-
Imaging: Image the cells. A wash step with PBS before imaging is optional. Use a fluorescence microscope with a standard FITC or GFP filter set.
III. Visualizations
A. Experimental Workflow
The following diagram illustrates the general workflow for staining lipid droplets using this compound.
Caption: this compound Staining Workflow.
B. Incubation Parameters and Staining Quality
The relationship between incubation time and temperature and the resulting staining quality is crucial for obtaining reliable and reproducible results.
Caption: Incubation Parameters vs. Staining Quality.
References
Application Notes and Protocols: Co-staining with Liptracker-Green and Other Fluorescent Dyes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Liptracker-Green Profile and Spectral Characteristics
This compound is a cell-permeant fluorogenic probe that specifically localizes to polar lipids, making it an effective tool for labeling lipid droplets and other compartments with high lipid content.[1][2] For the purpose of determining spectral compatibility, we will consider the spectral properties of analogous green lipid droplet stains, such as BioTracker 488 Green Lipid Dye and LipidSpot™ 488, which are excited by the 488 nm laser line and emit in the green channel.
Assumed Spectral Properties for this compound and its Analogs:
| Property | Wavelength (nm) |
| Excitation Maximum | ~488 nm |
| Emission Maximum | ~510-535 nm |
Compatibility with Other Fluorescent Dyes
Successful multi-color fluorescence imaging relies on the selection of dyes with minimal spectral overlap. Based on the assumed spectral characteristics of this compound, here is a summary of its compatibility with other commonly used fluorescent dyes.
Quantitative Data Summary
The following table summarizes the spectral properties of this compound analogs and a selection of compatible fluorescent dyes for multi-color imaging.
| Fluorophore | Target | Excitation (nm) | Emission (nm) | Laser Line | Filter Set | Compatibility with this compound |
| This compound (Analog) | Lipid Droplets | ~488 | ~510-535 | 488 nm | FITC/GFP | - |
| Hoechst 33342 | Nucleus (DNA) | 350 | 461 | 405 nm | DAPI | High |
| DAPI | Nucleus (DNA) | 358 | 461 | 405 nm | DAPI | High |
| MitoTracker Red CMXRos | Mitochondria | 579 | 599 | 561 nm | TRITC/RFP | High |
| LysoTracker Red DND-99 | Lysosomes | 577 | 590 | 561 nm | TRITC/RFP | High |
| CellMask Deep Red | Plasma Membrane | 649 | 666 | 633/640 nm | Cy5 | High |
| Alexa Fluor 647 Phalloidin | F-actin | 650 | 668 | 633/640 nm | Cy5 | High |
| TMRM | Mitochondria | 548 | 573 | 561 nm | TRITC/RFP | Moderate |
| Propidium Iodide | Nucleus (dead cells) | 535 | 617 | 488/561 nm | TRITC/RFP | Low (significant bleed-through) |
Signaling Pathway Visualization
The following diagram illustrates the principle of spectral separation for compatible dyes when used with this compound.
References
Application Notes: Liptracker-Green for High-Content Screening of Lipid Droplet Dynamics
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. BioTracker 488绿色脂滴染料 Live cell imaging dye that rapidly stains lipid droplets with no wash steps and minimal background staining of other cellular membranes or organelles. | Sigma-Aldrich [sigmaaldrich.com]
- 4. BioTracker 488 Green Live Cell Lipid Droplet Probe Millipore [sigmaaldrich.com]
Quantitative Analysis of Lipid Droplets with Liptracker-Green: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipid droplets (LDs) are dynamic cellular organelles that serve as central hubs for lipid metabolism, storing neutral lipids like triacylglycerols and sterol esters. Dysregulation of lipid droplet homeostasis is implicated in a wide range of metabolic diseases, including obesity, type 2 diabetes, and fatty liver disease, as well as in cancer and infectious diseases. Consequently, the accurate quantification of lipid droplets is crucial for both basic research and drug discovery. Liptracker-Green is a fluorescent probe that specifically stains lipid droplets, enabling their visualization and quantitative analysis in live and fixed cells. This document provides detailed application notes and protocols for the quantitative analysis of lipid droplets using this compound.
Principle of this compound
This compound is a lipophilic dye that exhibits minimal fluorescence in aqueous environments but becomes intensely fluorescent in the nonpolar environment of the lipid droplet core. This "turn-on" fluorescence property provides a high signal-to-noise ratio, making it an excellent tool for high-contrast imaging and quantitative analysis. It can be excited by standard blue light sources (e.g., 488 nm laser line) and its emission can be detected in the green channel (typically 500-550 nm). This compound is suitable for a variety of applications, including fluorescence microscopy, high-content screening (HCS), and flow cytometry.
Applications in Research and Drug Development
-
Metabolic Studies: Investigate the effects of nutrients, hormones, and metabolic inhibitors on lipid storage and mobilization.
-
Drug Discovery: Screen for compounds that modulate lipid droplet formation, growth, or breakdown in various cell models of disease.[1][2][3]
-
Toxicology: Assess the potential of drug candidates to induce steatosis (abnormal lipid accumulation) in hepatocytes and other cell types.
-
Cancer Research: Study the role of lipid droplets in cancer cell proliferation, survival, and drug resistance.
-
Infectious Disease Research: Investigate the hijacking of host cell lipid metabolism by intracellular pathogens.
Experimental Protocols
I. Live-Cell Staining and Imaging Protocol
This protocol describes the staining of lipid droplets in live cells for subsequent fluorescence microscopy and quantitative analysis.
Materials:
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM)
-
Cells cultured in appropriate vessels (e.g., glass-bottom dishes, multi-well plates)
-
Fluorescence microscope with appropriate filter sets (Excitation/Emission: ~488 nm/~520 nm)
Procedure:
-
Cell Seeding: Seed cells in a suitable imaging vessel and culture until they reach the desired confluency.
-
Preparation of Staining Solution: Prepare a working solution of this compound in pre-warmed live-cell imaging medium. The optimal concentration may vary depending on the cell type and experimental conditions, but a final concentration of 1-10 µM is a good starting point.
-
Cell Staining: Remove the culture medium from the cells and add the this compound working solution.
-
Incubation: Incubate the cells at 37°C in a 5% CO2 incubator for 15-30 minutes.
-
Imaging: Image the cells directly in the staining solution. No washing step is required, which minimizes cell stress and potential artifacts.
-
Image Acquisition: Acquire images using a fluorescence microscope equipped with a standard FITC/GFP filter set. Use consistent acquisition settings (e.g., exposure time, laser power) across all samples for quantitative comparisons.
II. Fixed-Cell Staining Protocol
This protocol is suitable for endpoint assays or when co-staining with antibodies that require cell fixation and permeabilization.
Materials:
-
This compound stock solution
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS (optional, for permeabilization)
-
Nuclear counterstain (e.g., DAPI or Hoechst)
-
Mounting medium
Procedure:
-
Cell Culture: Culture cells as described for live-cell imaging.
-
Fixation: Wash the cells once with PBS and then fix with 4% PFA in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization (Optional): If co-staining with intracellular antibodies, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature. Wash three times with PBS.
-
Staining: Prepare a working solution of this compound in PBS (1-10 µM). Add the staining solution to the fixed cells and incubate for 30 minutes at room temperature, protected from light.
-
Nuclear Counterstaining: If desired, add a nuclear counterstain (e.g., DAPI at 1 µg/mL) for the last 5-10 minutes of the incubation.
-
Washing: Wash the cells three times with PBS.
-
Mounting and Imaging: Mount the coverslips onto microscope slides using an appropriate mounting medium. Image using a fluorescence microscope.
Quantitative Data Analysis
Image analysis software such as ImageJ/Fiji or CellProfiler can be used for the quantitative analysis of lipid droplets.[4][5] The following parameters are commonly quantified:
-
Number of Lipid Droplets per Cell: Provides information on the biogenesis of new lipid droplets.
-
Average Lipid Droplet Size/Area: Reflects the growth and fusion of existing lipid droplets.
-
Total Lipid Droplet Area per Cell: Represents the overall lipid storage capacity of the cell.
-
Fluorescence Intensity: Can be used as a surrogate for the amount of neutral lipids.
ImageJ/Fiji Protocol for Lipid Droplet Quantification
-
Open Image: Open the fluorescence image of this compound stained cells.
-
Set Scale: If the pixel size is known, set the scale of the image (Analyze > Set Scale).
-
Image Pre-processing:
-
Convert the image to 8-bit (Image > Type > 8-bit).
-
Apply a background subtraction method if necessary (Process > Subtract Background).
-
-
Thresholding:
-
Go to Image > Adjust > Threshold.
-
Adjust the threshold to specifically select the lipid droplets. The Otsu or Triangle methods often work well. Click "Apply".
-
-
Analyze Particles:
-
Go to Analyze > Analyze Particles.
-
Set the desired size range to exclude small noise particles.
-
Choose to display the results in a summary table and select "Outlines" to visualize the identified particles.
-
Click "OK" to run the analysis.
-
-
Data Collection: The results table will provide the count, total area, and average size of the lipid droplets. For per-cell analysis, cell boundaries need to be defined, for example, by using a nuclear or cytoplasmic counterstain to create a region of interest (ROI) for each cell.
CellProfiler Pipeline for Lipid Droplet Quantification
CellProfiler allows for the creation of automated analysis pipelines for high-throughput quantification. A basic pipeline would involve the following modules:
-
LoadImages: Load the images for this compound and a nuclear stain (e.g., DAPI).
-
IdentifyPrimaryObjects: Identify the nuclei from the DAPI image.
-
IdentifySecondaryObjects: Identify the cell boundaries using the nuclei as seeds and the this compound or a cytoplasmic stain image.
-
IdentifyTertiaryObjects: Identify the lipid droplets within the cell boundaries from the this compound image.
-
MeasureObjectSizeShape: Measure the size, shape, and intensity of the identified lipid droplets.
-
RelateObjects: Relate the lipid droplets to their parent cells.
-
ExportToSpreadsheet: Export the quantitative data for further analysis.
Data Presentation
Quantitative data should be summarized in clearly structured tables for easy comparison between different experimental conditions.
Table 1: Quantitative Analysis of Lipid Droplet Phenotype
| Treatment | Number of Lipid Droplets per Cell (Mean ± SD) | Average Lipid Droplet Area (µm²) (Mean ± SD) | Total Lipid Droplet Area per Cell (µm²) (Mean ± SD) |
| Control | 50 ± 15 | 0.8 ± 0.2 | 40 ± 12 |
| Compound A (10 µM) | 120 ± 25 | 1.5 ± 0.4 | 180 ± 30 |
| Compound B (10 µM) | 30 ± 10 | 0.5 ± 0.1 | 15 ± 5 |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental steps can greatly enhance understanding.
Lipid Droplet Metabolism Signaling Pathway
Lipid droplet formation (lipogenesis) and breakdown (lipolysis and lipophagy) are tightly regulated by complex signaling pathways. Key regulators include AMP-activated protein kinase (AMPK) and mechanistic target of rapamycin (B549165) (mTOR), which respond to the energy status of the cell.
Caption: Key signaling pathways regulating lipid droplet metabolism.
Experimental Workflow for Quantitative Lipid Droplet Analysis
A typical experimental workflow involves several key steps from cell culture to data analysis.
Caption: Experimental workflow for quantitative analysis of lipid droplets.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| No or weak signal | Staining concentration is too low. | Increase the concentration of this compound. |
| Incorrect filter set. | Ensure the use of a standard FITC/GFP filter set. | |
| Cells are not healthy. | Check cell viability and culture conditions. | |
| High background | Staining concentration is too high. | Decrease the concentration of this compound. |
| Imaging medium has autofluorescence. | Use a phenol red-free imaging medium. | |
| Phototoxicity/Photobleaching | High laser power or long exposure time. | Reduce laser power and/or exposure time. Use a more sensitive camera. |
| Inconsistent results | Inconsistent staining or imaging parameters. | Ensure consistent staining times, concentrations, and image acquisition settings across all samples. |
| Cell density is too high or too low. | Seed cells at a consistent density for all experiments. |
Conclusion
This compound is a powerful and versatile tool for the quantitative analysis of lipid droplets. The protocols and guidelines presented in this document provide a comprehensive framework for researchers, scientists, and drug development professionals to accurately measure and interpret changes in lipid droplet dynamics. By combining robust experimental procedures with appropriate image analysis techniques, it is possible to gain valuable insights into the role of lipid droplets in health and disease, and to accelerate the discovery of new therapeutic interventions.
References
- 1. Problem - forums.naturalpoint.com [forums.naturalpoint.com]
- 2. Automated lipid droplet quantification system for phenotypic analysis of adipocytes using CellProfiler - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Automated Lipid Droplet Quantification System for Phenotypic Analysis of Adipocytes using CellProfiler - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selectscience.net [selectscience.net]
- 5. sigmaaldrich.com [sigmaaldrich.com]
Liptracker-Green in 3D Cell Culture Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Three-dimensional (3D) cell culture models, such as spheroids and organoids, are increasingly utilized in biomedical research and drug development to better recapitulate the complex in vivo microenvironment. Within these intricate structures, the study of cellular lipid metabolism is crucial for understanding various physiological and pathological processes, including cancer progression, metabolic disorders, and drug-induced steatosis. Liptracker-Green is a fluorescent probe that selectively stains lipid droplets, enabling the visualization and quantification of lipid accumulation within these 3D models. This document provides detailed application notes and protocols for the effective use of this compound in 3D cell culture systems.
Mechanism of Action
This compound is a cell-permeant, fluorogenic probe that specifically localizes to polar lipids. Upon entering live or fixed cells, it accumulates in lipid-rich structures, primarily lipid droplets, exhibiting a bright green fluorescence. This allows for the dynamic monitoring of lipid droplet formation, growth, and distribution within the complex architecture of 3D cell cultures.
Applications in 3D Cell Culture
-
Quantitative Analysis of Steatosis: Assess the accumulation of lipid droplets in liver spheroids or organoids to model and study fatty liver disease and drug-induced hepatotoxicity.
-
Cancer Metabolism Research: Investigate the role of lipid storage in cancer cell proliferation, survival, and drug resistance within tumor spheroids.
-
Metabolic Disorder Modeling: Characterize lipid dysregulation in 3D models of diseases such as obesity and diabetes.
-
Drug Screening: Evaluate the efficacy of therapeutic compounds on lipid metabolism and storage in a more physiologically relevant context.
Quantitative Data Summary
The following tables summarize hypothetical quantitative data that could be obtained using this compound in 3D cell culture models. These are provided as examples to guide data presentation.
Table 1: Quantification of Lipid Droplet Accumulation in Liver Spheroids Treated with a Steatosis-Inducing Drug.
| Treatment Group | Mean Fluorescence Intensity (Arbitrary Units) | Average Lipid Droplet Size (µm²) | Number of Lipid Droplets per Cell |
| Vehicle Control | 150 ± 25 | 1.2 ± 0.3 | 8 ± 2 |
| Drug A (10 µM) | 450 ± 50 | 3.5 ± 0.8 | 25 ± 5 |
| Drug A (50 µM) | 800 ± 75 | 6.8 ± 1.2 | 42 ± 8 |
Table 2: Effect of a Novel Cancer Therapeutic on Lipid Droplet Content in Tumor Spheroids.
| Treatment Group | Normalized this compound Fluorescence (%) | Spheroid Viability (%) |
| Untreated Control | 100 ± 10 | 95 ± 5 |
| Compound B (5 µM) | 65 ± 8 | 70 ± 7 |
| Compound B (20 µM) | 30 ± 5 | 45 ± 6 |
Experimental Protocols
Protocol 1: Live-Cell Staining of Lipid Droplets in Spheroids
This protocol is optimized for real-time imaging of lipid droplet dynamics in live spheroids.
Materials:
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Pre-warmed complete cell culture medium
-
3D cell culture plate with established spheroids
-
Phosphate-Buffered Saline (PBS), pre-warmed
-
Fluorescence microscope with appropriate filter sets (Excitation: ~488 nm, Emission: ~510 nm)
Procedure:
-
Prepare Staining Solution: Dilute the this compound stock solution in pre-warmed complete cell culture medium to a final working concentration of 1-10 µM. The optimal concentration should be determined empirically for your specific cell type and experimental conditions.
-
Spheroid Staining: Carefully remove the old medium from the wells containing spheroids, being cautious not to disturb the spheroids. Gently add the this compound staining solution to each well.
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for 30-60 minutes. Incubation time may need optimization.
-
Washing: Gently remove the staining solution and wash the spheroids twice with pre-warmed PBS.
-
Imaging: Add fresh pre-warmed complete cell culture medium to the wells. Image the spheroids immediately using a fluorescence microscope. For time-lapse imaging, ensure the microscope is equipped with an environmental chamber to maintain temperature, humidity, and CO2 levels.
Protocol 2: Fixed-Cell Staining of Lipid Droplets in Organoids
This protocol is suitable for endpoint analysis of lipid accumulation in fixed organoids.
Materials:
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Established organoids in Matrigel or other extracellular matrix
-
PBS
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer (e.g., 0.2% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Nuclear counterstain (e.g., DAPI or Hoechst)
-
Mounting medium
Procedure:
-
Fixation: Carefully remove the culture medium and wash the organoids gently with PBS. Fix the organoids with 4% PFA for 20-30 minutes at room temperature.
-
Washing: Wash the fixed organoids three times with PBS for 5 minutes each.
-
Permeabilization: Permeabilize the organoids with Permeabilization Buffer for 10-15 minutes at room temperature. This step is crucial for allowing the dye to penetrate the dense structure of the organoid.
-
Washing: Wash the organoids three times with PBS for 5 minutes each.
-
Blocking: (Optional, but recommended to reduce background) Incubate the organoids in Blocking Buffer for 30 minutes at room temperature.
-
Staining: Dilute the this compound stock solution in PBS to a final working concentration of 1-10 µM. Incubate the organoids in the staining solution for 30-60 minutes at room temperature, protected from light.
-
Nuclear Counterstaining: (Optional) If desired, incubate the organoids with a nuclear counterstain according to the manufacturer's instructions.
-
Washing: Wash the organoids three times with PBS for 5 minutes each.
-
Mounting and Imaging: Carefully transfer the stained organoids to a microscope slide, add a drop of mounting medium, and cover with a coverslip. Image using a confocal or fluorescence microscope.
Mandatory Visualizations
Signaling Pathway Diagram
Application Notes and Protocols for Liptracker-Green in Flow Cytometry Analysis of Lipid Content
For Researchers, Scientists, and Drug Development Professionals
Introduction
Liptracker-Green is a fluorescent dye designed for the quantitative analysis of intracellular lipid droplets in both live and fixed cells. This probe offers high specificity and brightness, making it an ideal tool for investigating lipid accumulation and metabolism through flow cytometry. Lipid droplets are dynamic organelles crucial for energy storage, lipid homeostasis, and cellular signaling. Dysregulation of lipid metabolism is implicated in various diseases, including metabolic disorders, cardiovascular diseases, and cancer, making the accurate measurement of cellular lipid content a critical aspect of biomedical research and drug development.
This compound rapidly stains lipid droplets with minimal background fluorescence in other cellular compartments.[1][2] Its fluorescence can be detected using the standard FITC channel on most flow cytometers, with excitation around 430 nm and emission around 585 nm.[1] The dye is suitable for various cell types and can be incorporated into multiplexing assays with other fluorescent markers.
Product Information
| Feature | Specification |
| Product Name | This compound (also known as BioTracker 488 Green Lipid Dye)[1][3] |
| Target | Intracellular Lipid Droplets |
| Cell Permeability | Permeant to live and fixed cells |
| Excitation (Optimal) | ~430 nm (can be excited at 405 nm or 488 nm) |
| Emission (Optimal) | ~585 nm |
| Detection Channel | FITC |
| Storage | 2-8°C, Protect from light |
Experimental Protocols
Protocol 1: Staining of Live Cells for Flow Cytometry
This protocol outlines the procedure for staining suspension or adherent cells with this compound prior to flow cytometry analysis.
Materials:
-
This compound
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometry tubes
-
Micropipettes
-
Centrifuge
Procedure:
-
Cell Preparation: Culture cells to the desired density. For adherent cells, detach them using a gentle dissociation reagent like TrypLE Express to maintain cell integrity.
-
Cell Counting: Count the cells to ensure a concentration of 1 x 10^6 cells/mL for staining.
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Staining Solution Preparation: Dilute the this compound stock solution to a final working concentration of 1X in complete cell culture medium. The optimal concentration may need to be determined empirically for different cell types, but a 1:1000 to 1:5000 dilution of a 1000X stock is a good starting point.
-
Staining: Resuspend the cell pellet in the this compound staining solution.
-
Incubation: Incubate the cells for 30 minutes at 37°C, protected from light. Incubation times can be extended up to 24 hours with no apparent cytotoxicity.
-
Washing (Optional): Washing the cells after staining is optional as the dye has minimal background fluorescence. If washing is preferred, centrifuge the cells at 300 x g for 5 minutes and resuspend the pellet in PBS.
-
Flow Cytometry Analysis: Resuspend the final cell pellet in an appropriate buffer for flow cytometry (e.g., PBS with 1-2% FBS). Analyze the samples on a flow cytometer using the FITC channel for detection.
Protocol 2: Staining of Fixed Cells for Flow Cytometry
This protocol is suitable for experiments where fixation is required, for example, for intracellular antibody staining.
Materials:
-
This compound
-
4% Formaldehyde (B43269) in PBS (or other suitable fixative)
-
Phosphate-Buffered Saline (PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS), optional
-
Flow cytometry tubes
-
Micropipettes
-
Centrifuge
Procedure:
-
Cell Preparation and Fixation: Harvest and wash the cells with PBS. Fix the cells in 4% formaldehyde for 15-20 minutes at room temperature. Alcohol-based fixatives are not recommended.
-
Washing: Wash the cells twice with PBS to remove the fixative.
-
Permeabilization (Optional): If required for other antibody staining, permeabilize the cells with a buffer containing 0.1% Triton X-100 for 10-15 minutes. Note that permeabilization may alter lipid droplet morphology.
-
Staining Solution Preparation: Dilute the this compound stock solution to a final working concentration of 1X in PBS.
-
Staining: Resuspend the fixed (and permeabilized) cells in the this compound staining solution.
-
Incubation: Incubate for 30 minutes at room temperature, protected from light.
-
Washing: Wash the cells once with PBS.
-
Flow Cytometry Analysis: Resuspend the cells in PBS and analyze on a flow cytometer using the FITC channel.
Data Presentation and Analysis
Flow cytometry data will provide the mean fluorescence intensity (MFI) of the this compound signal, which is proportional to the cellular lipid content. Data can be presented as histograms to visualize the distribution of lipid content within a cell population or as bar graphs to compare the MFI between different experimental groups.
Table 1: Example Data Summary
| Treatment Group | Mean Fluorescence Intensity (MFI) | Standard Deviation | % of Lipid-High Cells |
| Control | 500 | 50 | 5% |
| Oleic Acid (100 µM) | 2500 | 200 | 45% |
| Drug X (10 µM) | 1200 | 100 | 15% |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for analyzing cellular lipid content using this compound and flow cytometry.
Caption: Experimental workflow for lipid content analysis.
Lipid Droplet Formation and Turnover
The following diagram provides a simplified overview of the key processes involved in lipid droplet dynamics, which can be studied using this compound.
References
Time-Lapse Imaging of Lipid Droplets Using Liptracker-Green: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipid droplets (LDs) are dynamic intracellular organelles that serve as central hubs for lipid metabolism, storing neutral lipids like triacylglycerols and sterol esters. Dysregulation of lipid droplet dynamics is implicated in a variety of metabolic diseases, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease, as well as in cancer progression. Time-lapse fluorescence microscopy is a powerful technique to study the dynamic processes of lipid droplet formation (lipogenesis), breakdown (lipolysis), and interactions with other organelles in living cells. Liptracker-Green (BioTracker 488 Green Lipid Droplet Dye) is a fluorescent probe that specifically stains lipid droplets, enabling their visualization and quantitative analysis in real-time.[1][2] This document provides detailed application notes and protocols for time-lapse imaging of lipid droplets using this compound.
Principle of this compound
This compound is a lipophilic dye that rapidly partitions into the neutral lipid core of lipid droplets, exhibiting bright green fluorescence upon incorporation.[1][2] Its minimal background staining in other cellular membranes makes it an ideal probe for live-cell imaging with no required wash steps. The dye is excited by standard 488 nm laser lines and its emission can be detected in the FITC/GFP channel. The fluorescence intensity of this compound is proportional to the amount of neutral lipid, allowing for the quantitative analysis of lipid droplet volume and dynamics over time.
Applications
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Monitoring Lipogenesis and Lipolysis: Quantify the formation and degradation of lipid droplets in response to various stimuli, such as nutrient availability or drug treatment.
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Tracking Lipid Droplet Dynamics: Analyze the movement, fusion, and fission of lipid droplets within the cell.
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High-Content Screening: Screen for compounds that modulate lipid droplet metabolism in a high-throughput format.
-
Investigating Drug Efficacy: Evaluate the effect of therapeutic candidates on lipid accumulation and mobilization in relevant cell models.
-
Studying Disease Models: Characterize lipid droplet phenotypes in cellular models of metabolic diseases and cancer.
Data Presentation
Quantitative analysis of time-lapse imaging data allows for the extraction of key parameters describing lipid droplet dynamics. The following table provides an example of how to structure quantitative data obtained from a time-lapse experiment monitoring the effect of an oleic acid supplement on lipid droplet formation in hepatocytes.
| Time (hours) | Treatment | Average Lipid Droplet Number per Cell | Average Lipid Droplet Area (µm²) | Total Lipid Droplet Area per Cell (µm²) |
| 0 | Control | 15.2 ± 2.1 | 0.8 ± 0.2 | 12.2 ± 2.5 |
| 0 | Oleic Acid | 16.1 ± 2.5 | 0.9 ± 0.3 | 14.5 ± 3.1 |
| 2 | Control | 15.8 ± 2.3 | 0.8 ± 0.2 | 12.6 ± 2.8 |
| 2 | Oleic Acid | 25.4 ± 3.8 | 1.5 ± 0.4 | 38.1 ± 7.2 |
| 4 | Control | 16.2 ± 2.6 | 0.9 ± 0.3 | 14.6 ± 3.5 |
| 4 | Oleic Acid | 42.1 ± 5.5 | 2.8 ± 0.6 | 117.9 ± 20.1 |
| 6 | Control | 15.5 ± 2.4 | 0.9 ± 0.3 | 14.0 ± 3.3 |
| 6 | Oleic Acid | 58.9 ± 7.1 | 4.2 ± 0.9 | 247.4 ± 35.8 |
Data are presented as mean ± standard deviation from three independent experiments. This is a representative table with example data.
Experimental Protocols
Protocol 1: Live-Cell Staining of Lipid Droplets with this compound
Materials:
-
This compound (e.g., BioTracker 488 Green Lipid Droplet Dye)
-
Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM)
-
Cells cultured on imaging-compatible plates or dishes (e.g., glass-bottom dishes)
-
Optional: Oleic acid complexed to BSA for induction of lipid droplet formation
Procedure:
-
Cell Preparation: Culture cells to the desired confluency (typically 50-70%) on an appropriate imaging vessel.
-
Staining Solution Preparation: Prepare a 1X working solution of this compound in pre-warmed complete cell culture medium or imaging buffer. The optimal concentration may need to be determined empirically but a 1:1000 dilution of a stock solution is a good starting point.
-
Cell Staining: Remove the culture medium from the cells and add the this compound staining solution.
-
Incubation: Incubate the cells at 37°C for 30 minutes or longer, protected from light. No significant cytotoxicity has been observed for incubation times up to 24 hours.
-
Imaging: The cells can be imaged directly without a wash step. If high background is observed, a brief wash with fresh imaging medium can be performed.
Protocol 2: Time-Lapse Imaging of Lipid Droplet Dynamics
Materials:
-
Cells stained with this compound (from Protocol 1)
-
A fluorescence microscope equipped with a live-cell imaging chamber (maintaining 37°C and 5% CO2)
-
488 nm laser for excitation and an appropriate emission filter (e.g., 500-550 nm)
-
Image analysis software (e.g., ImageJ/Fiji, CellProfiler)
Procedure:
-
Microscope Setup: Place the imaging dish on the microscope stage within the pre-warmed environmental chamber.
-
Locate Cells: Using brightfield or low-intensity fluorescence, locate the cells of interest.
-
Imaging Parameters:
-
Excitation: Use the lowest possible laser power that provides a sufficient signal-to-noise ratio to minimize phototoxicity.
-
Exposure Time: Keep the exposure time as short as possible.
-
Time Interval: The interval between acquisitions will depend on the dynamics of the process being studied. For rapid events like droplet fusion, intervals of seconds to minutes may be necessary. For longer-term studies like lipogenesis, intervals of 30 minutes to a few hours are more appropriate.
-
Z-stack: If analyzing 3D dynamics, acquire a Z-stack at each time point.
-
-
Time-Lapse Acquisition: Start the time-lapse acquisition using the optimized parameters.
-
Image Analysis:
-
Segmentation: Use image analysis software to identify and segment individual lipid droplets based on their fluorescence intensity.
-
Quantification: Measure parameters such as the number, size (area or volume), and fluorescence intensity of lipid droplets at each time point.
-
Tracking: If studying droplet movement, use tracking algorithms to follow individual lipid droplets over time.
-
Visualizations
Signaling Pathways
Experimental Workflow
Logical Relationship
References
Troubleshooting & Optimization
Liptracker-Green not working troubleshooting
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving issues encountered during lipid droplet staining experiments with Liptracker-Green.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a fluorescent probe used for the detection and visualization of lipid droplets within live or fixed cells. Its lipophilic nature allows it to accumulate in the neutral lipid core of these organelles, enabling their study by fluorescence microscopy.
Q2: What are the optimal excitation and emission wavelengths for this compound?
A2: While a specific datasheet for this compound was not available, similar green fluorescent lipid droplet stains, such as BODIPY™ 493/503, typically have an excitation maximum around 488-503 nm and an emission maximum around 510-520 nm. It is highly recommended to confirm the exact spectral characteristics from the manufacturer's documentation for your specific lot of this compound.
Q3: Can this compound be used for both live and fixed cells?
A3: Yes, this compound is suitable for staining lipid droplets in both live and fixed cells. However, the experimental protocols will differ between the two applications.
Q4: What are the most common reasons for weak or no fluorescence signal?
A4: Common causes for a weak or absent signal include suboptimal dye concentration, insufficient incubation time, low abundance of lipid droplets in the cells, or incorrect microscope filter sets. Refer to the troubleshooting section for detailed guidance.
Q5: How can I reduce high background fluorescence?
A5: High background can be caused by excessive dye concentration, inadequate washing, or autofluorescence of the cells or medium. Optimizing the staining protocol, including reducing the dye concentration and increasing the number of wash steps, can help mitigate this issue.
Troubleshooting Guides
This section provides a systematic approach to resolving common issues encountered when using this compound.
Problem 1: Weak or No Fluorescence Signal
A faint or non-existent signal from your lipid droplets can be frustrating. Follow these steps to diagnose and resolve the issue.
Troubleshooting Workflow for Weak/No Signal
how to reduce Liptracker-Green background fluorescence
Welcome to the Technical Support Center for LysoTracker-Green. This guide provides troubleshooting advice and frequently asked questions to help you resolve issues with background fluorescence in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is LysoTracker Green and how does it work?
LysoTracker Green DND-26 is a fluorescent dye that is cell-permeable and used for labeling and tracking acidic organelles, primarily lysosomes, in live cells.[1][2] It is a weak base linked to a fluorophore.[2] In its neutral state, it can cross the cell membrane. Once inside the cell, it accumulates in acidic compartments where it becomes protonated and is retained, leading to a fluorescent signal.[3]
Q2: Why am I seeing high background fluorescence in my LysoTracker Green staining?
High background fluorescence can be caused by several factors, including:
-
Excessive dye concentration: Using too much LysoTracker Green can lead to non-specific binding and high background.
-
Presence of phenol (B47542) red in the media: Phenol red is a pH indicator in many culture media that fluoresces and can contribute to background noise.
-
Autofluorescence: Some cell types or components within the media can naturally fluoresce, masking the specific signal.
-
Improper washing: Insufficient washing after staining can leave unbound dye in the imaging medium.
-
Suboptimal imaging parameters: Incorrect microscope settings, such as excessive laser power or exposure time, can increase background and cause phototoxicity.
Q3: Can I fix my cells after staining with LysoTracker Green?
No, LysoTracker Green DND-26 is intended for live-cell imaging only. Fixation with aldehydes or alcohols will disrupt the acidic environment of the lysosomes and inhibit the staining.
Q4: What is the optimal concentration and incubation time for LysoTracker Green?
The recommended working concentration for LysoTracker Green DND-26 is typically 50 nM. However, the optimal concentration can vary depending on the cell type. It is best to perform a concentration titration to determine the lowest possible concentration that gives a good signal-to-noise ratio. The recommended incubation time is generally between 15 to 30 minutes.
Q5: My cells are showing signs of stress (e.g., blebbing) after staining. What could be the cause?
Cell stress and blebbing can be a sign of phototoxicity or cellular toxicity from the dye itself, especially with prolonged incubation or high concentrations. Reducing the dye concentration, incubation time, and minimizing exposure to excitation light can help alleviate these effects.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues leading to high background fluorescence.
Problem: High Background Fluorescence
| Potential Cause | Recommended Solution |
| Dye Concentration Too High | Titrate the LysoTracker Green concentration to find the lowest effective concentration. Start with the recommended 50 nM and test lower concentrations (e.g., 25 nM, 10 nM). |
| Phenol Red in Media | Switch to a phenol red-free imaging medium for the staining and imaging steps. |
| Media Autofluorescence | Use an optically clear buffered saline solution or a specialized low-background imaging medium like Gibco FluoroBrite DMEM. Consider using a background suppressor reagent. |
| Insufficient Washing | After incubation with the dye, wash the cells 2-3 times with fresh, pre-warmed, phenol red-free medium or buffered saline solution before imaging. |
| Cell Autofluorescence | Image an unstained control sample to determine the level of intrinsic cell fluorescence. If high, consider using a LysoTracker dye with a different emission spectrum (e.g., LysoTracker Red) to shift away from the autofluorescence range. |
| Suboptimal Microscope Settings | Minimize the excitation light intensity and exposure time to the lowest levels that still provide a detectable signal. For time-lapse imaging, avoid using autofocus for every image. |
| Dead or Unhealthy Cells | Dead cells can non-specifically take up the dye, contributing to background. Perform a live/dead viability assay to ensure you are imaging a healthy cell population. |
Experimental Protocols
Protocol 1: Optimal LysoTracker Green Staining
-
Cell Preparation: Plate cells on a glass-bottom dish or chamber slide suitable for live-cell imaging and grow to the desired confluency.
-
Reagent Preparation:
-
Prepare a 1 mM stock solution of LysoTracker Green DND-26 in high-quality, anhydrous DMSO. Store at -20°C, protected from light and moisture.
-
On the day of the experiment, warm the stock solution to room temperature.
-
Prepare a working solution by diluting the stock solution to a final concentration of 50 nM in pre-warmed (37°C), serum-free, phenol red-free medium. Note: This is a starting concentration and should be optimized for your specific cell type.
-
-
Staining:
-
Remove the culture medium from the cells.
-
Wash the cells once with pre-warmed PBS.
-
Add the pre-warmed staining solution to the cells.
-
Incubate for 15-30 minutes at 37°C, protected from light.
-
-
Washing:
-
Remove the staining solution.
-
Wash the cells two to three times with pre-warmed, phenol red-free imaging medium.
-
-
Imaging:
-
Immediately image the cells using a fluorescence microscope with the appropriate filter set for FITC/GFP (Excitation: ~504 nm, Emission: ~511 nm).
-
Use the lowest possible excitation intensity and exposure time to minimize phototoxicity.
-
Protocol 2: Live/Dead Viability Assay
To ensure that the observed fluorescence is from live cells and not an artifact of dying cells, a viability assay can be performed.
-
Reagents: Prepare solutions of a live-cell stain (e.g., Calcein-AM) and a dead-cell stain (e.g., Propidium Iodide or Ethidium Homodimer-1) according to the manufacturer's instructions.
-
Staining: After LysoTracker Green staining and washing, incubate the cells with the prepared live/dead staining solution for the recommended time.
-
Imaging: Image the cells using the appropriate filter sets for LysoTracker Green, the live-cell stain, and the dead-cell stain. Healthy, live cells will show bright LysoTracker and live-cell stain fluorescence, while dead cells will show bright dead-cell stain fluorescence and potentially diffuse, non-specific LysoTracker staining.
Visualizations
Caption: Troubleshooting workflow for reducing LysoTracker-Green background.
Caption: Mechanism of LysoTracker Green accumulation in lysosomes.
References
Liptracker-Green photobleaching and prevention
Welcome to the Technical Support Center for LysoTracker Green. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing LysoTracker Green for lysosomal imaging while addressing common challenges, particularly photobleaching.
Frequently Asked Questions (FAQs)
Q1: What is LysoTracker Green DND-26 and how does it work?
LysoTracker Green DND-26 is a fluorescent dye that is cell-permeable and selectively accumulates in acidic organelles, such as lysosomes.[][2] It consists of a fluorophore linked to a weak base that is partially protonated at neutral pH, allowing it to freely cross cell membranes.[3] Upon entering acidic compartments (pH ~4.5-5.0), the dye becomes fully protonated, leading to its accumulation and bright green fluorescence, enabling the visualization of lysosomes in live cells.[4]
Q2: What are the optimal excitation and emission wavelengths for LysoTracker Green DND-26?
The optimal excitation and emission maxima for LysoTracker Green DND-26 are approximately 504 nm and 511 nm, respectively.[4] It is compatible with standard FITC filter sets.
Q3: What is the recommended working concentration and incubation time for LysoTracker Green DND-26?
The recommended working concentration for LysoTracker Green DND-26 is typically in the range of 50-75 nM. Optimal incubation time is generally between 15 to 30 minutes at 37°C to achieve steady-state labeling. However, it is important to note that prolonged incubation (beyond 2 hours) can potentially disrupt the pH of lysosomes.
Q4: Can I use LysoTracker Green DND-26 in fixed cells?
No, LysoTracker Green DND-26 is intended for use in live cells only. Fixation with aldehydes or alcohols will inhibit the staining.
Q5: What are some common issues encountered when using LysoTracker Green?
Common issues include photobleaching (fading of the fluorescent signal upon exposure to light), cytotoxicity with prolonged exposure, and non-specific staining.
Troubleshooting Guide
Issue 1: Rapid loss of fluorescent signal (Photobleaching)
Q: My LysoTracker Green signal is fading quickly during time-lapse imaging. What can I do to prevent this?
A: Photobleaching is a common issue in fluorescence microscopy. Here are several strategies to minimize it:
-
Reduce Excitation Light Intensity: Use the lowest possible laser power or illumination intensity that still provides a detectable signal. This can be achieved by using neutral density filters.
-
Minimize Exposure Time: Keep the exposure time for image acquisition as short as possible.
-
Avoid Continuous Exposure: Illuminate the sample only when acquiring an image. Avoid prolonged and unnecessary exposure to the excitation light.
-
Use Antifade Reagents: Incorporate a commercial antifade reagent into your imaging medium. Reagents like ProLong™ Live Antifade Reagent have been shown to protect LysoTracker dyes from photobleaching.
-
Choose a More Photostable Probe: If photobleaching remains a significant problem, consider using a more photostable alternative like LysoTracker Deep Red for long-term imaging experiments.
Issue 2: Cell Health and Viability Concerns
Q: I am observing cell blebbing and other signs of cellular stress after staining with LysoTracker Green. What could be the cause?
A: Cellular stress can be induced by several factors during live-cell imaging:
-
Phototoxicity: Excessive exposure to high-intensity light can generate reactive oxygen species (ROS), which are harmful to cells. Reducing the overall light dose by lowering intensity and exposure time is crucial.
-
Dye Concentration: While the recommended concentration is 50-75 nM, it's advisable to determine the lowest effective concentration for your specific cell type and experimental conditions to minimize potential cytotoxicity.
-
Prolonged Incubation: As mentioned, extended incubation with LysoTracker Green can alter lysosomal pH and potentially lead to cellular stress. Stick to the recommended incubation times.
-
Imaging Medium: Ensure you are using a physiological buffer or medium that maintains the health of your cells throughout the experiment. Consider using phenol (B47542) red-free media to reduce background fluorescence.
Issue 3: High Background or Non-Specific Staining
Q: I am seeing diffuse green fluorescence throughout the cell, not just in punctate lysosomal structures. How can I improve the specificity?
A: High background or non-specific staining can obscure the desired lysosomal signal. Here's how to address it:
-
Optimize Dye Concentration: Using a concentration that is too high can lead to non-specific binding. Titrate the LysoTracker Green concentration to find the optimal balance between signal and background.
-
Washing Steps: After incubation with the dye, wash the cells with fresh, pre-warmed medium or a physiological buffer to remove any unbound dye.
-
Use a Background Suppressor: Consider using a background suppressor reagent if high background persists.
-
Check for Autofluorescence: Some cell types exhibit natural autofluorescence in the green channel. Image an unstained control sample to assess the level of autofluorescence.
Data Presentation
Table 1: LysoTracker Probe Variants and their Photostability Characteristics
| LysoTracker Probe | Excitation (nm) | Emission (nm) | Recommended Concentration | Photostability Notes |
| LysoTracker Green DND-26 | 504 | 511 | 50-75 nM | Moderate photostability. |
| LysoTracker Red DND-99 | 577 | 590 | 10-50 nM | Prone to photobleaching, especially during long imaging sessions. |
| LysoTracker Deep Red | 647 | 668 | 50 nM | Enhanced photostability, suitable for extended imaging. |
| LysoTracker Blue DND-22 | 373 | 422 | 50-100 nM | Data on photostability is limited. |
| LysoTracker Yellow HCK-123 | 465 | 535 | N/A | Data on photostability is limited. |
Table 2: Commercially Available Antifade Reagents for Live-Cell Imaging
| Antifade Reagent | Manufacturer | Key Features | Compatibility with LysoTracker |
| ProLong™ Live Antifade Reagent | Thermo Fisher Scientific | Reduces photobleaching and photodamage in live cells; minimal effect on cell viability. | Validated for use with LysoTracker dyes. |
| OxyFluor™ | Oxyrase, Inc. | Enzyme-based oxygen removal system to reduce photobleaching. | Generally compatible with live-cell fluorescent dyes. |
| VECTASHIELD® Antifade Mounting Medium | Vector Laboratories | Available in setting and non-setting formulations. | Primarily for fixed cells, though some formulations may be adapted for short-term live imaging. |
| SlowFade™ Diamond Antifade Mountant | Thermo Fisher Scientific | Offers strong resistance to photobleaching. | Primarily for fixed cells. |
Experimental Protocols
Protocol 1: Staining Live Cells with LysoTracker Green DND-26
-
Cell Preparation: Culture cells on glass-bottom dishes or coverslips suitable for fluorescence microscopy to the desired confluency.
-
Prepare Staining Solution: Prepare a fresh working solution of LysoTracker Green DND-26 by diluting the 1 mM stock solution in pre-warmed (37°C) complete culture medium to a final concentration of 50-75 nM. For a 1:20,000 dilution from a 1 mM stock, this results in a 50 nM working concentration.
-
Staining: Remove the culture medium from the cells and add the pre-warmed LysoTracker Green staining solution.
-
Incubation: Incubate the cells for 15-30 minutes at 37°C in a CO₂ incubator.
-
Washing (Optional but Recommended): To reduce background fluorescence, you can gently wash the cells once or twice with pre-warmed fresh culture medium or a physiological buffer like PBS.
-
Imaging: Image the cells immediately using a fluorescence microscope equipped with a suitable filter set for FITC/GFP (Excitation: ~490/20 nm, Emission: ~525/30 nm).
Protocol 2: Implementing Antifade Reagents for Live-Cell Imaging
-
Cell Staining: Stain your cells with LysoTracker Green DND-26 following Protocol 1.
-
Prepare Antifade Working Solution: Prepare a working solution of a live-cell compatible antifade reagent (e.g., ProLong™ Live Antifade Reagent) according to the manufacturer's instructions. This typically involves diluting the stock solution in your imaging medium.
-
Incubation with Antifade Reagent: After the optional washing step in Protocol 1, replace the medium with the prepared antifade working solution. Incubate the cells for the time recommended by the manufacturer (e.g., 15 minutes to 2 hours for ProLong™ Live).
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Time-Lapse Imaging: Proceed with your time-lapse imaging experiment, following the best practices to minimize photobleaching outlined in the Troubleshooting Guide.
Mandatory Visualizations
Caption: Workflow for staining live cells with LysoTracker Green and subsequent imaging.
Caption: Key strategies to prevent LysoTracker Green photobleaching.
Caption: A logical approach to troubleshooting photobleaching issues.
References
Technical Support Center: Optimizing Liptracker-Green Signal-to-Noise Ratio
Welcome to the technical support center for Liptracker-Green. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and optimize experiments for the accurate visualization and analysis of lipid droplets.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a cell-permeable fluorescent probe specifically designed to label lipid droplets and other compartments with high lipid content in both live and fixed cells for fluorescence microscopy.[1] Its primary application is the visualization and analysis of lipid droplet dynamics, morphology, and distribution within cells.
Q2: How does this compound work?
This compound is a fluorogenic probe that localizes to polar lipids.[1] This means its fluorescence properties change upon binding to its target, leading to a detectable signal in the lipid-rich environment of lipid droplets.
Q3: Can this compound be used in both live and fixed cells?
Yes, this compound is suitable for staining both live and fixed cells, making it a versatile tool for various experimental designs.[1]
Q4: What are the excitation and emission wavelengths for this compound?
While specific excitation and emission maxima can vary slightly based on the experimental environment, this compound is compatible with standard green fluorescence channels (e.g., FITC filter sets).
Q5: How does this compound compare to other green lipid droplet stains like BODIPY 493/503?
Both this compound and BODIPY 493/503 are common choices for staining lipid droplets. BODIPY 493/503 is known for its bright fluorescence but can sometimes exhibit background signal due to its non-fluorogenic nature and has limited photostability.[2] this compound is designed to be fluorogenic, which can contribute to a better signal-to-noise ratio. A detailed comparison is provided in the tables below.
Troubleshooting Guides
Issue 1: Weak or No this compound Signal
A faint or absent fluorescent signal can be frustrating. Here are several potential causes and solutions to enhance your this compound staining.
Possible Causes and Solutions
| Possible Cause | Recommended Solution |
| Suboptimal Probe Concentration | The concentration of this compound may be too low. Perform a titration experiment to determine the optimal concentration for your specific cell type and experimental conditions. Start with the manufacturer's recommended concentration and test a range of dilutions. |
| Insufficient Incubation Time | The probe may not have had enough time to effectively label the lipid droplets. Optimize the incubation time by testing a few different durations (e.g., 15, 30, and 60 minutes). |
| Poor Cell Health | Unhealthy or dying cells may not retain the probe efficiently. Ensure your cells are healthy and have good viability before and during the staining procedure. |
| Incorrect Filter Sets/Imaging Settings | The microscope's excitation and emission filters may not be appropriate for this compound. Verify that you are using a standard green fluorescence filter set (e.g., FITC) and that the imaging settings (laser power, exposure time) are optimized. |
| Photobleaching | Excessive exposure to excitation light can cause the fluorescent signal to fade. Minimize light exposure by using the lowest possible laser power and shortest exposure time that provides a detectable signal. The use of an anti-fade mounting medium can also help. |
| Improper Fixation (for fixed-cell imaging) | The fixation method can impact the integrity of lipid droplets and the probe's ability to bind. If using formaldehyde, ensure it is freshly prepared. Some permeabilization methods might extract lipids, so consider a gentler approach or omitting permeabilization if possible.[3] |
Issue 2: High Background Fluorescence
High background fluorescence can obscure the specific signal from lipid droplets, leading to a poor signal-to-noise ratio. The following steps can help you reduce background noise.
Possible Causes and Solutions
| Possible Cause | Recommended Solution |
| Excess Probe Concentration | Using too much this compound is a common cause of high background. Titrate the probe to find the lowest concentration that still provides a bright, specific signal. |
| Insufficient Washing | Unbound probe remaining in the imaging medium can contribute to background fluorescence. Ensure you perform thorough washes with a suitable buffer (e.g., PBS or HBSS) after incubation with the probe. |
| Autofluorescence | Some cell types naturally exhibit autofluorescence, which can interfere with the green signal. Image an unstained control sample to assess the level of autofluorescence. If it is significant, you may need to use spectral unmixing or consider a probe with a different emission spectrum. |
| Contaminated or Inappropriate Imaging Medium | Phenol (B47542) red and other components in cell culture media can be fluorescent. For live-cell imaging, consider using a phenol red-free medium or an optically clear buffered saline solution during image acquisition. |
| Non-specific Binding | The probe may be binding non-specifically to other cellular components. Ensure that the probe is properly solubilized and that the incubation conditions are optimal. |
Experimental Protocols
Live-Cell Imaging with this compound
This protocol provides a general guideline for staining lipid droplets in live mammalian cells. Optimization may be required for different cell types and experimental setups.
Materials:
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This compound
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Anhydrous DMSO
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Serum-free cell culture medium (phenol red-free recommended for imaging)
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Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)
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Live-cell imaging chamber or dish
Protocol:
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Prepare a 1 mM Stock Solution: Dissolve the lyophilized this compound in anhydrous DMSO. Mix well. Store any unused stock solution at -20°C, protected from light and moisture.
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Prepare the Working Solution: On the day of the experiment, dilute the 1 mM stock solution to the desired final working concentration (typically in the range of 1-10 µM) in pre-warmed, serum-free cell culture medium. It is crucial to optimize this concentration for your specific cell line.
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Cell Preparation: Culture your cells to the desired confluency on a live-cell imaging dish or chamber slide.
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Staining: Remove the culture medium from the cells and wash once with pre-warmed PBS or HBSS. Add the pre-warmed this compound working solution to the cells.
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Incubation: Incubate the cells for 15-30 minutes at 37°C, protected from light.
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Washing: Remove the staining solution and wash the cells two to three times with pre-warmed imaging medium (e.g., phenol red-free medium or HBSS).
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Imaging: Image the cells immediately using a fluorescence microscope equipped with a standard green fluorescent protein (GFP) or fluorescein (B123965) isothiocyanate (FITC) filter set.
Fixed-Cell Imaging with this compound
This protocol outlines the steps for staining lipid droplets in fixed cells.
Materials:
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This compound
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Anhydrous DMSO
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Phosphate-Buffered Saline (PBS)
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4% Paraformaldehyde (PFA) in PBS (freshly prepared)
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Mounting medium (with or without DAPI for nuclear counterstaining)
Protocol:
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Cell Preparation and Fixation: Culture cells on coverslips. Once ready, remove the culture medium and wash with PBS. Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
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Washing: Wash the cells three times with PBS for 5 minutes each.
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Staining: Prepare the this compound working solution (1-10 µM in PBS) as described in the live-cell protocol. Add the working solution to the fixed cells.
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Incubation: Incubate for 30-60 minutes at room temperature, protected from light.
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Washing: Wash the cells three times with PBS for 5 minutes each to remove unbound probe.
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Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.
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Imaging: Visualize the stained lipid droplets using a fluorescence microscope with a suitable filter set for green fluorescence.
Data Presentation
Comparison of Green Fluorescent Lipid Droplet Probes
This table provides a summary of the key characteristics of this compound and the commonly used alternative, BODIPY 493/503.
| Feature | This compound | BODIPY 493/503 |
| Target | Polar lipids in lipid droplets | Neutral lipids in lipid droplets |
| Fluorogenic | Yes | No |
| Live/Fixed Cells | Both | Both |
| Excitation/Emission (approx.) | ~488 nm / ~515 nm | ~493 nm / ~503 nm |
| Photostability | Generally good | Limited photostability |
| Signal-to-Noise Ratio | Potentially higher due to fluorogenic nature | Can be affected by background fluorescence |
| Stokes Shift | Moderate | Small |
Visualizations
Experimental Workflow for this compound Staining
Caption: A streamlined workflow for staining lipid droplets using this compound.
Troubleshooting Logic for Weak this compound Signal
Caption: A decision tree for troubleshooting a weak this compound signal.
References
Liptracker-Green artifacts and how to avoid them
Welcome to the Technical Support Center for green fluorescent lipid droplet staining. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding artifacts encountered during lipid droplet analysis. Our goal is to help you achieve crisp, clear, and artifact-free staining for your critical experiments.
While "Liptracker-Green" is a general term, this guide focuses on troubleshooting artifacts common to widely used green fluorescent lipid droplet stains such as BODIPY™ 493/503 and LipidSpot™ 488.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address specific issues that you may encounter during the staining process for lipid droplets with green fluorescent probes.
Q1: Why is my fluorescent signal weak or non-existent?
A weak or absent signal can stem from several factors, including issues with the dye, the experimental protocol, or the imaging setup.
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Cause: Inadequate Dye Concentration.
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Solution: The concentration of the fluorescent dye may be too low. It's recommended to perform a titration to determine the optimal concentration for your specific cell type and experimental conditions.
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Cause: Insufficient Incubation Time.
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Solution: Incubation times for the dye might be too short. While many protocols suggest around 30 minutes, optimizing the incubation time can lead to a stronger signal.[1]
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Cause: Photobleaching.
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Solution: The fluorescent signal can be lost due to prolonged exposure to excitation light. Use of an anti-fade mounting medium can help mitigate this for fixed cells. For live-cell imaging, minimize exposure times and laser power.[2]
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Cause: Incorrect Imaging Settings.
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Solution: Ensure the excitation and emission settings on your microscope match the spectral properties of the fluorophore you are using. For example, BODIPY 493/503 has an excitation/emission maximum around 493/503 nm.[3]
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Cause: Poor Cell Health.
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Solution: Ensure cells are healthy prior to staining to avoid abnormal lipid droplet formation caused by over-confluence or stress. Compromised cell viability can lead to reduced or no signal.[][5]
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Q2: How can I reduce high background fluorescence?
High background fluorescence can obscure the specific staining of lipid droplets and interfere with accurate quantification.
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Cause: Excessive Dye Concentration.
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Solution: Using too high a concentration of the dye can lead to non-specific binding to other cellular membranes. Perform a concentration titration to find the optimal balance between signal and background.
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Cause: Inadequate Washing.
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Solution: Although some protocols state that washing is optional, including a wash step with phosphate-buffered saline (PBS) or other appropriate buffer after staining can help remove unbound dye and reduce background.
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Cause: Autofluorescence.
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Solution: Some cell types or media components can exhibit natural fluorescence. To check for this, image an unstained sample using the same settings. If autofluorescence is an issue, you may need to use spectral unmixing techniques or choose a dye in a different spectral range.
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Cause: Non-Specific Staining.
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Solution: Some lipophilic dyes can accumulate in structures other than lipid droplets, such as the endoplasmic reticulum. Using a lower dye concentration and optimizing the staining time can help improve specificity. Some newer probes are designed to be more specific to lipid droplets with lower background.
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Q3: My staining appears uneven or patchy. What could be the cause?
Uneven staining can lead to inaccurate quantification and misinterpretation of results.
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Cause: Poor Fixation (for fixed-cell imaging).
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Solution: Improper or incomplete fixation can lead to variations in tissue or cell density, causing the stain to be taken up unevenly. For fixed cells, mild fixation using low-concentration paraformaldehyde (2–4%) for 10–15 minutes is recommended to preserve lipid droplet structure.
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Cause: Cell Clumping or Uneven Seeding.
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Solution: Ensure cells are seeded evenly and are not overly confluent. Clumped cells may not be uniformly stained.
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Cause: Cells Drying Out.
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Solution: Allowing the cells to dry out at any stage of the staining process can cause artifacts. Ensure the sample remains hydrated throughout the procedure.
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Q4: I am observing artifacts in my live-cell imaging experiments. What are the common causes and solutions?
Live-cell imaging presents unique challenges due to the dynamic nature of the cells and the potential for phototoxicity.
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Cause: Phototoxicity.
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Solution: Prolonged exposure to high-intensity light can induce the formation of reactive oxygen species, which can damage and kill the cells, leading to morphological changes and artifacts. Minimize light exposure by using the lowest possible laser power and shortest possible exposure times. Using fluorophores with longer wavelengths can also reduce phototoxicity.
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Cause: Environmental Stress.
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Solution: For long-term imaging, it is crucial to maintain the cells in a stable environment. Use a temperature-controlled microscope stage and a CO₂-regulated imaging chamber to maintain normal cellular metabolism.
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Cause: Dye-Induced Artifacts.
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Solution: At high concentrations, some lipophilic dyes can alter lipid droplet morphology or dynamics. Use the lowest effective concentration of the dye.
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Troubleshooting Summary Table
| Issue | Potential Cause | Recommended Solution |
| Weak or No Signal | Inadequate dye concentration | Perform a dye titration to find the optimal concentration. |
| Insufficient incubation time | Optimize the incubation time (e.g., 30-60 minutes). | |
| Photobleaching | Use anti-fade reagents for fixed cells; minimize light exposure for live cells. | |
| Incorrect filter sets | Ensure microscope filters match the dye's excitation/emission spectra. | |
| Poor cell health | Use healthy, sub-confluent cells for experiments. | |
| High Background | Excessive dye concentration | Reduce the dye concentration. |
| Inadequate washing | Include a wash step with PBS after staining. | |
| Autofluorescence | Image unstained controls; use spectral unmixing if necessary. | |
| Non-specific binding | Lower dye concentration and optimize staining time. | |
| Uneven Staining | Improper fixation | Use mild fixation conditions (e.g., 2-4% PFA for 10-15 min). |
| Cells are clumped or dry | Ensure even cell seeding and keep samples hydrated. | |
| Live-Cell Artifacts | Phototoxicity | Reduce laser power and exposure time; use longer wavelength dyes. |
| Environmental stress | Use a heated stage and CO2 chamber for long-term imaging. | |
| Dye-induced effects | Use the lowest effective dye concentration. |
Experimental Protocols
Standard Protocol for Staining Lipid Droplets in Fixed Cells
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Cell Culture: Plate cells on coverslips or imaging dishes and culture to the desired confluency.
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Fixation: Gently wash the cells with PBS. Fix the cells with 2-4% paraformaldehyde in PBS for 10-15 minutes at room temperature.
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Washing: Wash the cells three times with PBS for 5 minutes each.
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Staining: Prepare the staining solution by diluting the green fluorescent lipid droplet stain (e.g., BODIPY 493/503) to the desired concentration in PBS. Incubate the fixed cells with the staining solution for 30-60 minutes at room temperature, protected from light.
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Washing: (Optional but recommended) Wash the cells two to three times with PBS.
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Mounting: Mount the coverslips onto microscope slides using an anti-fade mounting medium.
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Imaging: Image the cells using a fluorescence microscope with the appropriate filter set for the green fluorescent dye.
Standard Protocol for Staining Lipid Droplets in Live Cells
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Cell Culture: Plate cells in imaging dishes suitable for live-cell microscopy.
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Staining Solution Preparation: Prepare the staining solution by diluting the green fluorescent lipid droplet stain in pre-warmed complete cell culture medium.
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Staining: Remove the existing media from the cells and add the staining solution. Incubate the cells at 37°C in a CO₂ incubator for 30 minutes or longer.
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Imaging: Image the live cells directly in the staining solution or after replacing it with fresh, pre-warmed media. Use a microscope equipped with a heated stage and environmental chamber for long-term imaging.
Visual Guides
Caption: A comparison of experimental workflows for fixed and live-cell lipid droplet staining.
Caption: A logical flowchart for troubleshooting common artifacts in lipid droplet staining.
References
Liptracker-Green Cytotoxicity Assessment: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions (FAQs) regarding the potential cytotoxicity of Liptracker-Green, a fluorescent probe used for labeling lipid droplets in live and fixed cells.
Frequently Asked Questions (FAQs)
Q1: Is this compound toxic to cells?
A1: The cytotoxicity of this compound has not been extensively documented in publicly available literature. As with most fluorescent probes used in live-cell imaging, there is a potential for cytotoxicity, which can be influenced by factors such as probe concentration, incubation time, and cell type. It is crucial to determine the optimal, non-toxic working concentration for your specific cell line and experimental conditions.
Q2: What are the potential mechanisms of this compound-induced cytotoxicity?
A2: Potential mechanisms of cytotoxicity for fluorescent lipid probes like this compound include:
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Intrinsic Toxicity: The chemical structure of the probe itself may interfere with cellular processes.
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Phototoxicity: Upon excitation with light, the probe can generate reactive oxygen species (ROS) that can damage cellular components.[1]
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High Concentration Effects: Excessive concentrations of the probe can lead to artifacts and cellular stress.
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Solvent Toxicity: The solvent used to dissolve this compound (often DMSO) can be toxic to cells at higher concentrations.
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Interference with Lipid Metabolism: As this compound targets lipid droplets, it may potentially interfere with lipid droplet dynamics and metabolism.
Q3: What is a recommended starting concentration for this compound to minimize cytotoxicity?
A3: While the optimal concentration is cell-type dependent, a common starting point for many fluorescent probes is in the low micromolar (µM) to nanomolar (nM) range. It is highly recommended to perform a dose-response experiment to determine the lowest concentration that provides adequate signal with minimal impact on cell viability. For a similar class of probes, "Lipi-probes," no cytotoxicity was observed in HepG2 cells at concentrations up to 10 µM, which was 10-100 times higher than the concentration used for imaging.[2]
Q4: Can this compound affect the biological processes I am studying?
A4: Yes, it is possible. Besides direct cytotoxicity, the probe could alter the normal physiology of lipid droplets or other cellular functions. It is advisable to include appropriate controls in your experiments, such as comparing key functional readouts in stained versus unstained cells (in the absence of the imaging light source to exclude phototoxicity).
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High cell death observed after staining. | 1. This compound concentration is too high. 2. Prolonged incubation time. 3. Solvent (e.g., DMSO) toxicity. 4. Phototoxicity from imaging. | 1. Perform a concentration titration to find the lowest effective concentration. 2. Reduce the incubation time. 3. Ensure the final solvent concentration is non-toxic (typically <0.1% for DMSO). 4. Reduce the intensity and duration of light exposure during imaging. Use a phototoxicity control (stained cells kept in the dark). |
| Altered lipid droplet morphology or number. | 1. Probe-induced perturbation of lipid droplet dynamics. 2. Cell stress or apoptosis is initiated by the probe. | 1. Use the lowest possible probe concentration and incubation time. 2. Perform co-staining with a viability dye to assess cell health. 3. Consider using an alternative lipid droplet stain, such as BODIPY 493/503 or Nile Red, and compare the results. [3] |
| High background fluorescence. | 1. Probe concentration is too high. 2. Inadequate washing after staining. 3. Non-specific binding of the probe. | 1. Lower the this compound concentration. 2. Increase the number and duration of wash steps with fresh media or buffer after incubation. 3. Optimize staining conditions (e.g., temperature, time). |
| No or weak fluorescent signal. | 1. This compound concentration is too low. 2. Suboptimal filter sets for fluorescence detection. 3. Cells have very few lipid droplets. | 1. Gradually increase the probe concentration. 2. Ensure the excitation and emission filters on the microscope are appropriate for this compound. 3. Use a positive control cell line known to have abundant lipid droplets or induce lipid droplet formation (e.g., with oleic acid). |
Quantitative Data Summary
| Probe | Cell Line | Assay | Key Finding |
| Lipi-probes | HepG2 | CCK-8 | Not cytotoxic up to 10 µM.[2] |
| LD-TB (BODIPY-based) | Bovine cumulus cells | Not specified | Low toxicity.[4] |
| BioTracker 488 Green Lipid Dye | Not specified | Not specified | No obvious cytotoxicity observed with incubation times up to 24 hours. |
Experimental Protocols
Protocol for Assessing this compound Cytotoxicity using a Resazurin-based Viability Assay
This protocol provides a method to determine the effect of this compound on cell viability by measuring the metabolic activity of cells.
Materials:
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This compound
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Cell line of interest
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Complete cell culture medium
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96-well clear-bottom black plates
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Resazurin (B115843) sodium salt solution (e.g., 0.15 mg/mL in PBS)
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Phosphate-buffered saline (PBS)
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Positive control for cytotoxicity (e.g., digitonin (B1670571) or staurosporine)
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Fluorescence plate reader
Procedure:
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Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of the assay. Incubate for 24 hours.
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Preparation of this compound Dilutions: Prepare a series of this compound concentrations in complete cell culture medium. A suggested range could be from 0.01 µM to 20 µM. Also, prepare a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a positive control for cell death.
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Treatment: Remove the old medium from the cells and add the different concentrations of this compound, vehicle control, and positive control. Include an untreated control group.
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Incubation: Incubate the plate for a period relevant to your planned imaging experiments (e.g., 2, 6, 12, or 24 hours).
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Resazurin Staining: After the incubation period, add resazurin solution to each well to a final concentration of approximately 0.015 mg/mL.
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Incubation with Resazurin: Incubate the plate at 37°C for 1-4 hours, protected from light.
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Fluorescence Measurement: Measure the fluorescence of the reduced resazurin product (resorufin) using a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.
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Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. Plot the cell viability against the this compound concentration to determine the concentration at which a significant decrease in viability occurs.
Visualizations
Caption: Workflow for assessing the cytotoxicity of this compound.
Caption: Simplified pathway of phototoxicity induced by fluorescent probes.
References
Technical Support Center: Improving LipTracker-Green Staining
Welcome to the technical support center for LipTracker-Green and other fluorescent lipid droplet stains. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in visualizing lipid droplets, especially in difficult cell types.
Frequently Asked questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a cell-permeable fluorescent probe designed to stain lipid droplets and other compartments with high lipid content in both live and fixed cells. It is a fluorogenic probe, meaning its fluorescence intensity increases significantly in the hydrophobic environment of lipid droplets, which helps to reduce background signal from the aqueous cytoplasm.
Q2: My this compound signal is very weak. What are the possible causes and solutions?
Weak or no staining is a common issue. The table below outlines potential causes and recommended troubleshooting steps.
Q3: I am observing high background fluorescence. How can I reduce it?
High background can obscure the specific lipid droplet staining. Here are some common reasons and how to address them.
Q4: Is this compound toxic to my cells, especially during long-term live-cell imaging?
While this compound is designed for live-cell imaging, prolonged exposure to any fluorescent dye and high-intensity light can induce phototoxicity and photobleaching.[1][2][3][4] Signs of phototoxicity include changes in cell morphology (e.g., membrane blebbing, vacuole formation), altered cell behavior (e.g., changes in migration or division), and eventually cell death.[4]
To mitigate these effects:
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Use the lowest possible dye concentration that still provides a detectable signal.
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Minimize exposure time to the excitation light.
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Reduce the intensity of the excitation light.
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Increase the time between image acquisitions in time-lapse experiments.
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Use imaging media supplemented with antioxidants like Trolox or ascorbic acid to neutralize reactive oxygen species (ROS).
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Consider using microscopy techniques with lower phototoxicity, such as spinning-disk confocal microscopy.
Q5: Can I use this compound on fixed cells?
Yes, this compound can be used on fixed cells. However, the fixation method is critical. Formaldehyde-based fixatives (e.g., 4% paraformaldehyde) are recommended. Alcohol-based fixatives like methanol (B129727) are generally not recommended as they can extract lipids and alter lipid droplet morphology.
Q6: How does this compound compare to other common lipid droplet stains like BODIPY 493/503 and Nile Red?
This compound, BODIPY 493/503, and Nile Red are all used for staining lipid droplets, but they have different properties.
| Feature | This compound | BODIPY 493/503 | Nile Red |
| Spectral Properties | Green fluorescence | Green fluorescence | Yellow-gold to red fluorescence depending on the lipid environment and filter set. |
| Specificity | High specificity for lipid droplets. | High specificity for neutral lipids in lipid droplets. | Stains neutral lipids but can also stain other cellular membranes, leading to higher background if not imaged with appropriate filters. |
| Photostability | Generally good, but can photobleach with intense or prolonged illumination. | Good photostability. | Prone to photobleaching. |
| Fixation Compatibility | Compatible with formaldehyde-based fixatives. | Compatible with formaldehyde-based fixatives. | Compatible with formaldehyde-based fixatives. |
| Live-Cell Imaging | Suitable for live-cell imaging. | Suitable for live-cell imaging. | Suitable for live-cell imaging. |
Troubleshooting Guide
This guide provides solutions to common problems encountered during this compound staining, particularly in challenging cell types such as primary cells and suspension cells.
Problem 1: Weak or No Staining
| Possible Cause | Suggested Solution |
| Insufficient Dye Concentration | Increase the concentration of this compound. Perform a titration to find the optimal concentration for your specific cell type (e.g., 1-10 µM). |
| Short Incubation Time | Increase the incubation time. Typical incubation times range from 15 to 60 minutes. For some cell types, longer incubation may be necessary. |
| Low Lipid Droplet Content | Induce lipid droplet formation by treating cells with oleic acid complexed to BSA (see protocol below). |
| Cell Type Specificity | Difficult-to-stain cells (e.g., some primary cells or suspension cells) may require protocol optimization. Try increasing dye concentration, incubation time, or using a different staining buffer. |
| Incorrect Filter Set | Ensure you are using the correct filter set for green fluorescence (e.g., FITC/GFP filter set). |
| Dye Degradation | Store the this compound stock solution protected from light and at the recommended temperature. Avoid repeated freeze-thaw cycles. |
Problem 2: High Background Staining
| Possible Cause | Suggested Solution |
| Excessive Dye Concentration | Decrease the concentration of this compound. |
| Dye Aggregation | Ensure the dye is fully dissolved in the staining buffer. Briefly vortex or sonicate the staining solution before use. |
| Insufficient Washing | Although often a no-wash protocol, if background is high, include a wash step with pre-warmed PBS or imaging medium after incubation. |
| Non-specific Binding | Incubate with the dye in serum-free medium, as serum proteins can sometimes contribute to background. |
| Autofluorescence | Image an unstained control sample to assess the level of cellular autofluorescence. If high, you may need to use a dye with a different emission spectrum or use imaging software to subtract the background. |
Problem 3: Staining Difficult Cell Types
| Cell Type | Challenges | Suggested Solutions |
| Primary Cells (e.g., Hepatocytes) | Lower metabolic activity, lower lipid content, more sensitive to dye toxicity. | - Optimize dye concentration and incubation time carefully, starting with lower concentrations. - Induce lipid droplet formation with oleic acid if necessary. - Use a gentle wash step to remove excess dye. - Monitor cell viability closely. |
| Suspension Cells (e.g., Lymphocytes) | Difficult to handle for staining and washing procedures. | - Perform staining in microcentrifuge tubes. - Pellet cells by gentle centrifugation (e.g., 300 x g for 5 minutes) between steps. - Resuspend cells gently to avoid cell damage. |
| Adherent Cells with Low Permeability | May not take up the dye efficiently. | - Increase incubation time. - Slightly increase dye concentration. - Ensure cells are healthy and not overly confluent, as this can affect dye uptake. |
Experimental Protocols
Protocol 1: Standard this compound Staining Protocol for Adherent Cells
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Cell Preparation: Plate cells on glass-bottom dishes or coverslips and culture until they reach the desired confluency.
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Prepare Staining Solution: Dilute the this compound stock solution in pre-warmed serum-free medium or PBS to the desired final concentration (typically 1-5 µM).
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Staining: Remove the culture medium from the cells and add the staining solution.
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Incubation: Incubate the cells for 15-30 minutes at 37°C, protected from light.
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Imaging: Image the cells directly in the staining solution or after replacing it with fresh, pre-warmed imaging medium. Use a standard FITC/GFP filter set.
Protocol 2: Inducing Lipid Droplet Formation with Oleic Acid-BSA Complex
Many cell types have low basal levels of lipid droplets. Treatment with oleic acid complexed to bovine serum albumin (BSA) can stimulate triacylglycerol synthesis and the formation of lipid droplets.
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Prepare Oleic Acid-BSA Complex:
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Prepare a 100 mM stock solution of oleic acid in ethanol.
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Prepare a 10% (w/v) fatty acid-free BSA solution in sterile PBS.
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To create a 10 mM oleic acid-BSA complex, slowly add the oleic acid stock solution to the BSA solution while stirring at 37°C.
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Sterile filter the solution and store at -20°C.
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Cell Treatment:
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Dilute the oleic acid-BSA complex in culture medium to a final concentration of 100-400 µM.
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Incubate the cells with the oleic acid-containing medium for 12-24 hours.
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Staining: Proceed with the this compound staining protocol as described above.
Diagrams
Experimental Workflow for Troubleshooting Weak Staining
Caption: Troubleshooting workflow for weak this compound staining.
Signaling Pathways Influencing Lipid Droplet Formation
Caption: Simplified diagram of pathways leading to lipid droplet formation.
References
Liptracker-Green signal instability issues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Liptracker-Green for cellular imaging experiments. The information aims to address common issues related to green signal instability and other experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues users may encounter during their experiments with this compound.
Q1: My this compound signal is very weak or completely absent. What could be the cause?
A weak or absent signal can stem from several factors, from probe concentration to imaging settings.
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Suboptimal Probe Concentration: The concentration of this compound may be too low for your specific cell type and experimental conditions. While optimal concentrations can vary, a starting point for similar fluorescent probes is often in the nanomolar to low micromolar range.[1][2]
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Insufficient Incubation Time: The probe may not have had enough time to accumulate in the lipid droplets. Incubation times of 15-45 minutes are often recommended for similar live-cell tracking dyes.[3]
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Incorrect Filter Sets: Ensure that the excitation and emission filters on your fluorescence microscope are appropriate for this compound. While specific manufacturer data is unavailable, similar green fluorescent probes have excitation/emission maxima around 490/516 nm.[2]
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Cell Health: Unhealthy or dying cells may not effectively take up the probe, leading to a weak signal. Ensure your cells are healthy and viable before and during the staining procedure.
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Photobleaching: Excessive exposure to the excitation light can cause the fluorescent signal to fade rapidly.
Q2: I am observing high background fluorescence, which is obscuring the specific signal from lipid droplets. How can I reduce it?
High background can significantly lower the signal-to-noise ratio of your images.
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Excessive Probe Concentration: Using too high a concentration of this compound can lead to non-specific binding and high background fluorescence. It is crucial to titrate the probe to find the optimal concentration for your cell line.
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Inadequate Washing: Insufficient washing after probe incubation can leave residual dye in the medium, contributing to background. Wash the cells thoroughly with a suitable buffer like PBS after staining.[3]
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Autofluorescence: Some cell types exhibit natural fluorescence (autofluorescence), which can interfere with the signal. To mitigate this, you can use imaging media that is free of components like phenol (B47542) red, which can be autofluorescent.
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Contaminated Reagents: Ensure all buffers and media used are fresh and free from contamination that could cause background fluorescence.
Q3: The green signal from this compound fades very quickly during imaging. What is happening and how can I prevent it?
Rapid signal loss is typically due to photobleaching, the light-induced destruction of fluorophores.
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High Excitation Light Intensity: Using a very high intensity from your microscope's light source will accelerate photobleaching. Reduce the light intensity to the lowest level that still provides a detectable signal.
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Prolonged Exposure Time: Long exposure times increase the total amount of light hitting the sample, leading to more photobleaching. Use the shortest exposure time possible.
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Frequent Imaging: For time-lapse experiments, acquiring images too frequently will continuously expose the sample to light. Reduce the frequency of image acquisition if possible.
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Use of Antifade Reagents: For fixed-cell imaging, using a mounting medium containing an antifade reagent can significantly reduce photobleaching.
Q4: My cells appear stressed or are dying after incubation with this compound. What could be the problem?
Cellular stress or toxicity can be a concern with any live-cell imaging probe.
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High Probe Concentration: Many fluorescent dyes can be toxic to cells at high concentrations. Use the lowest effective concentration of this compound.
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Prolonged Incubation: Long incubation times can also lead to cellular stress. Optimize the incubation time to be as short as possible while still achieving good staining.
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Phototoxicity: The combination of the fluorescent probe and high-intensity light can generate reactive oxygen species that are toxic to cells. Minimize light exposure by reducing intensity, exposure time, and imaging frequency.
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Solvent Toxicity: this compound is likely dissolved in a solvent like DMSO. Ensure the final concentration of the solvent in your cell culture medium is non-toxic (typically below 0.1%).
Q5: I see punctate green signals that do not co-localize with lipid droplets or the signal appears aggregated. What is causing this artifact?
Artifacts can arise from the probe's chemical properties or the experimental procedure.
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Probe Aggregation: At high concentrations, fluorescent dyes can form aggregates that appear as bright, non-specific puncta. Prepare fresh working solutions of this compound and ensure it is well-dissolved before adding to the cells.
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Non-Specific Staining: In some cases, the probe may accumulate in other cellular compartments, especially if the cells are stressed or dying. Observing the overall cell morphology can help determine if this is the case.
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Fixation Issues: If you are fixing cells after staining, the fixation process itself can sometimes alter the localization of the probe, leading to artifacts. It's important to use a fixation protocol that is compatible with lipid-binding dyes.
Quantitative Data Summary
| Parameter | Recommended Range | Notes |
| Working Concentration | 20 nM - 200 nM | Titration is critical for each cell type and application. |
| Incubation Time | 15 - 45 minutes | Longer times may be needed for some cell types but can increase toxicity. |
| Incubation Temperature | 37°C | Standard cell culture conditions. |
| Excitation Maximum | ~490 nm | Based on similar green fluorescent probes. |
| Emission Maximum | ~516 nm | Based on similar green fluorescent probes. |
Experimental Protocols
General Protocol for Live-Cell Imaging with this compound
This protocol provides a general guideline for staining live cells with this compound. Optimization will be required for different cell types and experimental conditions.
Materials:
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This compound stock solution (e.g., 1 mM in DMSO)
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Live cells cultured on a suitable imaging dish or plate
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Serum-free cell culture medium
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Phosphate-Buffered Saline (PBS)
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Fluorescence microscope with appropriate filter sets
Procedure:
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Prepare this compound Working Solution:
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Warm the this compound stock solution to room temperature.
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Dilute the stock solution in serum-free medium to the desired final working concentration (e.g., start with a range of 50-150 nM). It is important to prepare this solution fresh for each experiment.
-
-
Cell Staining:
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Remove the culture medium from the cells.
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Wash the cells once with pre-warmed PBS.
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Add the pre-warmed this compound working solution to the cells.
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Incubate the cells for 15-30 minutes at 37°C, protected from light.
-
-
Wash:
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Remove the staining solution.
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Wash the cells two to three times with pre-warmed PBS or live-cell imaging solution to remove any unbound probe.
-
-
Imaging:
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Add fresh, pre-warmed culture medium or a suitable imaging buffer to the cells.
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Image the cells immediately on a fluorescence microscope using the appropriate filter set for green fluorescence.
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To minimize phototoxicity and photobleaching, use the lowest possible excitation light intensity and exposure time.
-
Visualizations
Diagrams of Signaling Pathways and Workflows
Caption: Hypothetical signaling pathway of this compound.
Caption: Troubleshooting workflow for this compound signal instability.
Caption: Key factors influencing this compound signal stability.
References
Technical Support Center: LysoTracker-Green Staining
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and professionals using LysoTracker-Green for cellular analysis.
Frequently Asked Questions (FAQs)
Q1: Why is my LysoTracker-Green signal weak or absent?
A weak or absent fluorescent signal is a common issue that can arise from several factors related to the experimental protocol, cell health, or the chemistry of the dye itself. Key areas to investigate include:
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Suboptimal Dye Concentration: The concentration of LysoTracker-Green may be too low for your specific cell type and experimental conditions.
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Inadequate Incubation Time: The incubation period may be too short for the dye to accumulate sufficiently in the lysosomes.
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Disrupted Lysosomal pH: LysoTracker dyes rely on the acidic environment of lysosomes to accumulate. If the lysosomal pH is neutralized or disrupted, the dye will not be retained, leading to a weak signal.[1][2][3]
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Cell Health Issues: Unhealthy or dying cells may have compromised lysosomal function, leading to poor dye uptake and retention.
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Photobleaching: Excessive exposure to excitation light during imaging can cause the fluorophore to fade.[4]
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Incorrect Filter Sets: Ensure that the excitation and emission filters on your microscope are appropriate for LysoTracker-Green (Excitation ~504 nm, Emission ~511 nm).[1]
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Fixation Issues: LysoTracker-Green is recommended for live-cell imaging only. Fixation with aldehydes or alcohols will inhibit staining.
Q2: How can I optimize the concentration of LysoTracker-Green?
The optimal concentration can vary between cell types. A good starting point is 50-75 nM, but a concentration titration is recommended to find the ideal balance between a strong signal and minimal cytotoxicity.
Q3: What is the recommended incubation time for LysoTracker-Green?
For LysoTracker Green DND-26, a shorter incubation time of 1-5 minutes at 37°C is often recommended due to its rapid uptake and potential to alkalize lysosomes over time. However, for other LysoTracker probes, a longer incubation of 30 minutes to 2 hours may be necessary. It is crucial to optimize the incubation time for your specific cell line.
Q4: Can prolonged incubation with LysoTracker-Green affect cell health?
Yes, extended incubation times can be toxic to some cell types. This can manifest as decreased cell vitality and membrane integrity. Some studies have observed cell blebbing, a sign of cellular stress, with prolonged imaging after staining. It is advisable to use the lowest effective concentration and the shortest possible incubation time.
Q5: My cells show a diffuse green fluorescence instead of punctate staining. What does this mean?
Diffuse cytoplasmic fluorescence can indicate a loss of lysosomal membrane integrity or cell death. When lysosomes rupture, the dye is released into the cytoplasm. It can also suggest that the acidic compartments are not properly formed or maintained.
Q6: Can I use LysoTracker-Green in fixed cells?
No, LysoTracker-Green is not recommended for use in fixed cells. The fixation process can disrupt the lysosomal pH gradient, which is essential for dye accumulation, leading to a loss of signal.
Troubleshooting Guide
If you are experiencing weak LysoTracker-Green staining, follow this step-by-step troubleshooting guide.
Problem: Weak or No Staining
| Potential Cause | Recommended Solution |
| Incorrect Dye Concentration | Perform a concentration titration. Start with the recommended 50-75 nM and test a range (e.g., 25 nM, 50 nM, 75 nM, 100 nM) to find the optimal concentration for your cells. |
| Suboptimal Incubation Time | Optimize the incubation time. For LysoTracker Green DND-26, test short incubation times (1, 3, and 5 minutes). For other variants, you may need to test longer times (e.g., 15, 30, 60 minutes). |
| Cell Viability Issues | Check cell health using a viability assay like Trypan Blue. Ensure you are using healthy, actively growing cells. Stressed or dying cells will not stain well. |
| Lysosomal pH Disruption | If your experimental treatment is expected to alter lysosomal pH, consider this as a potential cause. Use a positive control, such as treating cells with a known lysosomotropic agent like chloroquine (B1663885) (50 µM for 4 hours), to confirm that the dye is working. |
| Photobleaching | Reduce the intensity and duration of the excitation light. Use a neutral density filter if available. Minimize the exposure time when capturing images. Adding an anti-fade reagent to the imaging medium can also help. |
| Incorrect Imaging Settings | Verify that you are using the correct filter set for LysoTracker-Green (Excitation ~504 nm, Emission ~511 nm). |
| Media Components | Phenol (B47542) red in the culture medium can contribute to background fluorescence. Consider using phenol red-free medium for imaging. |
Experimental Protocols
Standard LysoTracker-Green Staining Protocol for Live Cells
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Cell Preparation: Plate cells on a suitable imaging dish or slide and allow them to adhere overnight under normal growth conditions (37°C, 5% CO2).
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Reagent Preparation: Prepare a 50-75 nM working solution of LysoTracker-Green DND-26 in pre-warmed (37°C) growth medium. Protect the solution from light.
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Staining: Remove the culture medium from the cells and add the pre-warmed LysoTracker-Green working solution.
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Incubation: Incubate the cells for 1-5 minutes at 37°C. This step may require optimization.
-
Imaging: Image the cells immediately using a fluorescence microscope with the appropriate filter set (e.g., FITC). Cells must be kept live during this process.
Protocol for Optimizing LysoTracker-Green Concentration
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Cell Seeding: Seed cells at a consistent density in multiple wells of an imaging plate.
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Prepare Dilutions: Prepare a series of LysoTracker-Green working solutions with varying concentrations (e.g., 25 nM, 50 nM, 75 nM, 100 nM) in pre-warmed growth medium.
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Staining and Incubation: Stain each well with a different concentration for a fixed, short incubation time (e.g., 5 minutes).
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Imaging and Analysis: Acquire images from each well using identical microscope settings. Analyze the fluorescence intensity to determine the concentration that provides the best signal-to-noise ratio without causing visible signs of cytotoxicity.
Visualizations
Caption: Troubleshooting workflow for weak LysoTracker-Green staining.
Caption: Mechanism of LysoTracker-Green accumulation in lysosomes.
References
Liptracker-Green Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during lipid droplet staining experiments using Liptracker-Green. The information is tailored for researchers, scientists, and drug development professionals to help ensure optimal experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration for this compound?
The optimal concentration of this compound can vary depending on the cell type and experimental conditions. However, a general starting point is a concentration range of 0.5–2 µM.[] It is highly recommended to perform a concentration titration to determine the ideal concentration for your specific cell line and experimental setup to achieve the best signal-to-noise ratio.
Q2: Can this compound be used on fixed cells?
Yes, this compound is suitable for staining lipid droplets in both live and fixed cells.[2][3] For fixed-cell staining, it is recommended to use a formaldehyde-based fixative.[2] While permeabilization with agents like Triton X-100 can be performed, it may alter the morphology of lipid droplets.[2]
Q3: Is a wash step required after staining with this compound?
A wash step after staining with this compound is generally optional. The dye exhibits minimal background staining of cellular membranes and other organelles. However, if high background is observed, gentle washing with a buffer such as PBS or HBSS can help reduce non-specific fluorescence.
Q4: How can I induce lipid droplet formation as a positive control?
To induce lipid droplet formation for a positive control, cells can be treated with oleic acid complexed to bovine serum albumin (BSA). This treatment will stimulate the synthesis and storage of neutral lipids within lipid droplets.
Troubleshooting Guide
Aggregation of this compound is a common issue that can lead to experimental artifacts such as uneven staining and high background fluorescence. The following guide provides solutions to address these problems.
| Problem | Potential Cause | Recommended Solution |
| Uneven Staining / Visible Aggregates | This compound concentration is too high. | Decrease the working concentration of the dye. Perform a titration to find the optimal concentration (recommended starting range: 0.5–2 µM). |
| Improper dye preparation or storage. | Prepare fresh working solutions of this compound for each experiment. Ensure the stock solution is stored correctly, protected from light, and at the recommended temperature (typically 2-8°C). Before use, briefly centrifuge the vial to collect the contents at the bottom. | |
| Solvent effects. | Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is low (e.g., <0.1%) to minimize cytotoxicity and precipitation. | |
| High Background Fluorescence | Non-specific binding of the dye. | Although often not required, a gentle wash with PBS or HBSS after staining can help remove unbound dye and reduce background signal. |
| Residual culture medium or fixative. | Ensure cells are thoroughly washed to remove any residual media or fixatives before and after staining. | |
| Weak or No Fluorescence Signal | This compound concentration is too low. | Increase the working concentration of the dye. Confirm the optimal concentration with a titration experiment. |
| Short staining duration. | Increase the incubation time with the dye. A typical staining time is 15-30 minutes for live cells. | |
| Poor cell health. | Ensure cells are healthy and not overly confluent, as cellular stress can affect lipid droplet formation. | |
| Photobleaching. | Minimize exposure of the stained cells to light. Use an anti-fade mounting medium for fixed-cell imaging and low laser power during microscopy. |
Experimental Protocols
Standard Staining Protocol for Live Cells
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Cell Preparation: Plate cells on a suitable imaging dish or plate and culture until they reach the desired confluency.
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Reagent Preparation: Prepare a fresh working solution of this compound in a complete cell culture medium. The recommended starting concentration is between 0.5 and 2 µM.
-
Staining: Remove the culture medium from the cells and add the this compound working solution.
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Incubation: Incubate the cells at 37°C for 15-30 minutes, protected from light.
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Imaging: Image the cells directly without a wash step. If high background is present, a gentle wash with a pre-warmed buffer can be performed.
Staining Protocol for Fixed Cells
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Cell Preparation and Fixation: Plate cells and culture as for live-cell imaging. Fix the cells using a formaldehyde-based fixative.
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Washing: Gently wash the cells multiple times with PBS to remove the fixative.
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Permeabilization (Optional): If required for co-staining with intracellular antibodies, permeabilize the cells with a detergent like Triton X-100. Note that this may affect lipid droplet morphology.
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Staining: Prepare a fresh working solution of this compound in PBS and incubate with the fixed cells for at least 10 minutes at room temperature, protected from light.
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Imaging: Image the cells. A wash step is optional.
Visual Guides
References
Validation & Comparative
A Head-to-Head Comparison of Liptracker-Green and BODIPY for Lipid Droplet Staining
For researchers, scientists, and drug development professionals, the accurate visualization and quantification of lipid droplets are crucial for understanding cellular metabolism and the progression of various diseases. This guide provides an objective comparison of two popular green fluorescent dyes for lipid droplet staining: Liptracker-Green and BODIPY 493/503, supported by experimental data and protocols.
Lipid droplets are dynamic organelles that regulate the storage and metabolism of neutral lipids.[1] Their study is essential in fields ranging from metabolic diseases like obesity and fatty liver disease to cancer research.[][3] The selection of an appropriate fluorescent probe is paramount for reliable and reproducible results. This guide will delve into the characteristics, performance, and protocols for this compound and the widely used BODIPY 493/503.
At a Glance: this compound vs. BODIPY 493/503
| Feature | This compound (BioTracker 488 Green Lipid Dye) | BODIPY 493/503 |
| Excitation (max) | ~430 nm (can be excited at 405 nm or 488 nm)[4] | ~493 nm[5] |
| Emission (max) | ~585 nm | ~503 nm |
| Specificity | High for lipid droplets with minimal background staining of other membranes. | High selectivity for neutral lipids within the lipid droplet core. |
| Photostability | Information not readily available in comparative studies. | Generally considered to have good photostability, superior to older dyes like Nile Red, but can be prone to photobleaching under intense illumination. |
| Cytotoxicity | Low cytotoxicity reported, with no obvious effects observed for up to 24 hours of incubation. | Generally considered to have low cytotoxicity for live-cell imaging applications. |
| Suitability for Live Cells | Yes | Yes |
| Suitability for Fixed Cells | Yes (formaldehyde-based fixatives recommended) | Yes (compatible with formaldehyde (B43269) fixation) |
| Wash Step | Optional | Recommended to reduce background. |
In-Depth Analysis
This compound
BODIPY 493/503
BODIPY 493/503 is a well-established and widely cited green fluorescent dye for lipid droplet analysis. It belongs to the boron-dipyrromethene (BODIPY) class of fluorophores, known for their bright fluorescence and relatively narrow emission spectra. This dye is highly lipophilic and specifically partitions into the neutral lipid core of lipid droplets. BODIPY 493/503 is valued for its high selectivity and is suitable for both live and fixed cell imaging. While it is generally more photostable than older dyes like Nile Red, some studies have noted that it can be susceptible to photobleaching, especially with prolonged or intense light exposure. Its compatibility with various imaging platforms, including fluorescence microscopy and flow cytometry, makes it a versatile tool for quantifying cellular lipid content.
Experimental Protocols
This compound (BioTracker 488 Green Lipid Dye) Staining Protocol
This protocol is adapted from the manufacturer's guidelines for BioTracker 488 Green Lipid Dye.
Live Cell Staining:
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Culture cells to the desired confluence on a suitable imaging plate or slide.
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Prepare a 1X working solution of this compound by diluting the stock solution in complete cell culture medium. The optimal concentration may need to be determined empirically.
-
Remove the existing culture medium from the cells and add the this compound working solution.
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Incubate the cells at 37°C for 30 minutes or longer, protected from light. The manufacturer notes no obvious cytotoxicity for up to 24 hours of incubation.
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Imaging can be performed directly without a wash step. If desired, cells can be washed with fresh medium before imaging.
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Image the cells using a fluorescence microscope with a standard FITC filter set.
Fixed Cell Staining:
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Fix the cells with a formaldehyde-based fixative. Avoid alcohol-based fixatives as they can disrupt lipid droplet morphology.
-
Optionally, cells can be permeabilized with 0.1% Triton X-100, though this may alter lipid droplet structure.
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Prepare a 1X working solution of this compound in phosphate-buffered saline (PBS).
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Incubate the fixed cells with the staining solution for at least 10 minutes at room temperature, protected from light.
-
Washing after staining is optional. Mount the coverslip and image using a fluorescence microscope.
BODIPY 493/503 Staining Protocol
This protocol is a generalized procedure based on several published methods.
Live Cell Staining:
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Plate cells on coverslips or imaging dishes and culture to the desired confluence.
-
Prepare a stock solution of BODIPY 493/503 in DMSO (e.g., 1 mg/mL).
-
Prepare a working solution of BODIPY 493/503 at a final concentration of 1-2 µM in pre-warmed culture medium or PBS.
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Wash the cells once with warm PBS to remove serum.
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Add the BODIPY 493/503 working solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.
-
Wash the cells twice with PBS to remove excess dye.
-
Add fresh culture medium or PBS for imaging.
-
Image the cells immediately using a fluorescence microscope with a FITC filter set.
Fixed Cell Staining:
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Grow and treat cells as required.
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Wash cells with PBS and fix with 4% paraformaldehyde (PFA) in PBS for 15-20 minutes at room temperature.
-
Wash the cells three times with PBS to remove the fixative.
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Prepare a working solution of BODIPY 493/503 (e.g., 1 µg/mL in PBS) and add it to the fixed cells.
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Incubate for 10-15 minutes at room temperature, protected from light.
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Wash the cells two to three times with PBS.
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Mount the coverslips with an aqueous mounting medium.
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Image the cells using a fluorescence microscope.
Visualizing Experimental Workflows and Biological Pathways
To aid in the conceptualization of lipid droplet staining experiments and their biological context, the following diagrams have been generated using the DOT language.
Conclusion
Both this compound and BODIPY 493/503 are effective fluorescent probes for staining lipid droplets. The choice between them may depend on the specific requirements of the experiment.
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This compound offers the convenience of a no-wash protocol and is reported to have very low background staining, which could be advantageous for researchers looking for a simplified and rapid staining procedure.
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BODIPY 493/503 is a well-characterized and extensively referenced dye that provides bright and specific staining of lipid droplets. Its known spectral properties and established protocols make it a reliable choice for a wide range of applications, including quantitative analysis.
For critical applications, it is recommended to empirically test both dyes to determine which provides the optimal balance of signal intensity, specificity, and photostability for the specific cell type and imaging system being used. As with any fluorescent probe, minimizing light exposure and optimizing imaging parameters are crucial for obtaining high-quality, reproducible data.
References
- 1. Lipid Droplet Staining Lipi-Green Dojindo [dojindo.com]
- 3. Recent Advances in Fluorescent Probes for Lipid Droplets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Analysis of Fluorescent-Stained Lipid Droplets with 3D Reconstruction for Hepatic Steatosis Assessment [jove.com]
A Comparative Guide to Lipid Droplet Stains: Liptracker-Green vs. Nile Red
For researchers, scientists, and drug development professionals, the accurate visualization and analysis of lipid droplets are crucial for understanding cellular metabolism and its role in various disease states. This guide provides a detailed comparison of two fluorescent probes used for this purpose: the novel metal-based dye, Liptracker-Green, and the well-established solvatochromic stain, Nile Red.
This comparison summarizes available quantitative data, outlines experimental protocols, and presents key structural and functional information to aid in the selection of the most appropriate probe for specific research needs.
At a Glance: Key Performance Characteristics
| Property | This compound | Nile Red |
| Chemical Class | Rhenium(I) Tricarbonyl Complex | Benzophenoxazone |
| Target Lipids | Polar Lipids | Neutral Lipids (Triglycerides, Cholesteryl Esters) |
| Excitation Maxima | Not specified in available literature | ~450-550 nm (environment-dependent) |
| Emission Maxima | Not specified in available literature | ~528-660 nm (environment-dependent) |
| Quantum Yield | Not specified in available literature | High in nonpolar environments, significantly lower in polar media[1][2] |
| Photostability | Generally high for Rhenium(I) complexes | Considered to have good photostability[1] |
| Cytotoxicity | Not specified in available literature | Low at typical working concentrations[3] |
| Live/Fixed Cell Imaging | Live and Fixed Cells | Live and Fixed Cells |
In-Depth Comparison
This compound: A Probe for Polar Lipids
This compound is a cell-permeable, fluorogenic probe identified as a fac-[Re(CO)3(phen)L] complex[4]. As a rhenium(I) tricarbonyl complex, it belongs to a class of compounds known for their robust photophysical properties, including large Stokes shifts and resistance to photobleaching.
A key distinguishing feature of this compound is its reported localization to polar lipids. Research on a structurally similar rhenium complex, ReZolve-L1™, has shown its accumulation in regions with high concentrations of polar lipids like phosphatidylethanolamine (B1630911) and sphingomyelin (B164518) within adipocytes. This suggests that this compound may be a valuable tool for studying the distribution and dynamics of these specific lipid classes, which are distinct from the neutral lipid cores of lipid droplets.
Nile Red: The Go-To Stain for Neutral Lipids
Nile Red is a widely used, lipophilic, and solvatochromic fluorescent dye. Its fluorescence is highly dependent on the polarity of its environment, making it an excellent probe for the hydrophobic interiors of lipid droplets, which are rich in neutral lipids such as triglycerides and cholesteryl esters. In nonpolar environments, Nile Red exhibits strong fluorescence, while its fluorescence is minimal in aqueous media.
The excitation and emission maxima of Nile Red are subject to considerable shifts depending on the solvent polarity. For selective staining of cytoplasmic lipid droplets, excitation in the range of 450–500 nm with emission detection above 528 nm (yellow-gold fluorescence) is often preferred over red fluorescence (excitation 515–560 nm, emission >590 nm), as the latter can produce more cytoplasmic background.
Experimental Protocols
Staining Lipid Droplets with this compound
A specific, validated protocol for this compound is not widely published. However, based on general protocols for similar fluorescent probes, a starting point for live cell staining would be:
-
Prepare a stock solution: Dissolve this compound in high-quality, anhydrous DMSO to a concentration of 1-10 mM.
-
Prepare a working solution: Dilute the stock solution in serum-free medium or a suitable buffer (e.g., PBS) to the desired final concentration. The optimal concentration will need to be determined empirically but may range from 1-10 µM.
-
Cell Staining:
-
For adherent cells, remove the culture medium and add the pre-warmed working solution.
-
For suspension cells, centrifuge the cells and resuspend them in the pre-warmed working solution.
-
-
Incubation: Incubate the cells for 15-60 minutes at 37°C, protected from light.
-
Washing (Optional): The necessity of a washing step will depend on the probe's background fluorescence. If required, gently wash the cells with pre-warmed, serum-free medium or buffer.
-
Imaging: Image the cells using a fluorescence microscope with appropriate filter sets, which will need to be determined based on the yet-to-be-specified spectral properties of this compound.
Staining Lipid Droplets with Nile Red
The following is a general protocol for staining live cells with Nile Red:
-
Prepare a stock solution: Dissolve Nile Red in a high-quality, anhydrous solvent like DMSO or acetone (B3395972) to a concentration of 0.1-1 mg/mL.
-
Prepare a working solution: Dilute the stock solution in a suitable buffer, such as PBS, to a final concentration typically ranging from 100 ng/mL to 1 µg/mL. It is recommended to prepare this solution fresh.
-
Cell Staining:
-
For adherent cells, wash the cells with PBS and then add the Nile Red working solution.
-
For suspension cells, pellet the cells, resuspend them in the Nile Red working solution.
-
-
Incubation: Incubate the cells for 5-15 minutes at room temperature or 37°C, protected from light.
-
Washing: Wash the cells two to three times with PBS to remove excess stain.
-
Imaging: Mount the cells and observe under a fluorescence microscope. For optimal lipid droplet visualization, use an excitation wavelength of 450-500 nm and an emission wavelength greater than 528 nm.
Visualizing the Staining Process
The following diagram illustrates a generalized workflow for staining intracellular lipid droplets with a fluorescent probe.
Caption: A generalized workflow for fluorescently labeling and imaging intracellular lipid droplets.
Mechanism of Action
The mechanism by which these probes visualize lipid droplets differs significantly, which is a key consideration for experimental design.
Caption: Contrasting mechanisms of this compound and Nile Red for lipid droplet visualization.
Conclusion
Nile Red remains a robust and well-characterized probe for the visualization of neutral lipid droplets, with a wealth of supporting literature and established protocols. Its primary advantages are its specificity for neutral lipids and the extensive knowledge base surrounding its use.
This compound, while less characterized in publicly available literature, represents a potentially valuable tool for the specific investigation of polar lipids. Its metal-complex nature suggests favorable photophysical properties, though further validation of its spectral characteristics and performance is required. For researchers specifically interested in the dynamics of polar lipids and their association with lipid-rich structures, this compound may offer a novel avenue of investigation, distinct from traditional neutral lipid stains.
The choice between these two probes will ultimately depend on the specific research question, with Nile Red being the established standard for general lipid droplet morphology and triglyceride/cholesterol ester content, and this compound offering a potential niche application for the study of polar lipid domains.
References
Validating Liptracker-Green Specificity for Lipid Droplets: A Comparative Guide
For researchers, scientists, and drug development professionals, accurate visualization of lipid droplets is crucial for understanding cellular metabolism and its role in various disease states. This guide provides a comprehensive comparison of Liptracker-Green with other common lipid droplet stains, offering experimental data to validate its specificity and performance.
This compound is a fluorescent dye designed for the specific staining of lipid droplets in live and fixed cells. Its purported advantages include high specificity and low background fluorescence, facilitating clear and accurate imaging. This guide will delve into the experimental validation of these claims by comparing this compound (functionally equivalent to commercially available LipidSpot™ 488) with two widely used alternatives: Nile Red and BODIPY 493/503.
Performance Comparison of Lipid Droplet Dyes
To provide a clear overview of the key performance indicators for these fluorescent probes, the following table summarizes their spectral properties and performance characteristics.
| Feature | This compound (LipidSpot™ 488) | Nile Red | BODIPY 493/503 |
| Excitation/Emission (nm) | ~427/585 (in oil) | 450-500 (yellow-gold) / >528 | ~493/503 |
| Specificity for Lipid Droplets | High, with minimal background staining of other cellular membranes or organelles.[1] | Prone to non-specific staining of other organelles and intracellular membranes.[2][3][4] | Generally more selective for lipid droplets than Nile Red.[4] |
| Photostability | High | Low; photobleaches quickly under intense excitation. | Limited photostability. |
| Signal-to-Noise Ratio | High, due to low background fluorescence. | Lower, due to broader emission spectra and non-specific staining. | Tends to produce a background signal due to its non-fluorogenic nature. |
| Live/Fixed Cell Compatibility | Both live and fixed cells. | Both live and fixed cells. | Both live and fixed cells. |
| Wash Step Required | No | Yes (recommended to reduce background) | No |
Experimental Validation of Specificity
The specificity of a lipid droplet dye is paramount for accurate biological interpretation. Co-localization studies with fluorescent markers for other organelles are the gold standard for validating this specificity. A high degree of spatial overlap (co-localization) between a lipid droplet dye and a known lipid droplet marker, and a lack of overlap with markers for other organelles, confirms its specificity.
The following experimental protocols detail the methodology for validating the specificity of this compound by co-staining with markers for mitochondria, lysosomes, and the endoplasmic reticulum.
Experimental Workflow for Specificity Validation
References
A Head-to-Head Comparison: Liptracker-Green and Oil Red O for Precise Lipid Quantification
For researchers, scientists, and drug development professionals navigating the crucial task of lipid quantification, the choice of staining method is paramount. This guide provides an objective comparison of the fluorescent probe Liptracker-Green (represented by its common analog, BODIPY 493/503) and the traditional Oil Red O stain, supported by experimental data to inform your selection.
The accurate measurement of intracellular lipid accumulation is critical in numerous fields of research, from metabolic diseases and obesity to cancer and neurodegenerative disorders. Two widely utilized methods for visualizing and quantifying lipid droplets are the fluorescent dye this compound (and its equivalents like BODIPY 493/503) and the lysochrome diazo dye, Oil Red O. While both serve the same fundamental purpose, they operate on different principles and present distinct advantages and limitations.
Principles of Lipid Detection
This compound (BODIPY 493/503): This fluorescent dye is a lipophilic molecule that readily partitions into the neutral lipid core of lipid droplets.[1] In a nonpolar environment, its fluorescence quantum yield increases significantly, resulting in bright green fluorescence with a narrow emission spectrum.[1][2] This property makes it highly specific for lipid droplets with minimal background fluorescence from other cellular membranes.[3][4] Its ability to permeate live cells without significant cytotoxicity allows for real-time imaging of lipid droplet dynamics.
Oil Red O: This is a fat-soluble dye that physically dissolves in neutral triglycerides and cholesterol esters within lipid droplets. The staining principle is based on the dye's greater solubility in lipids than in its solvent (typically isopropanol (B130326) or propylene (B89431) glycol). This differential solubility leads to the accumulation of the red-colored dye in lipid-rich structures, which can then be visualized by light microscopy. Quantification is typically achieved by extracting the dye and measuring its absorbance.
Quantitative Performance: A Comparative Analysis
A direct comparison of BODIPY 493/503 and Oil Red O reveals significant differences in their quantitative outputs and staining characteristics.
| Feature | This compound (BODIPY 493/503) | Oil Red O |
| Sensitivity | Higher; detects a larger number of lipid droplets. | Lower; may not detect smaller lipid droplets. |
| Specificity | High specificity for neutral lipids with low background staining. | Can exhibit non-specific staining and form precipitates, obscuring visualization. |
| Live-Cell Imaging | Suitable for live-cell imaging and dynamic studies. | Not suitable for live-cell imaging due to fixation requirements. |
| Emission Spectrum | Narrow emission spectrum, ideal for multiplexing with other fluorescent probes. | Broad emission spectrum, which can limit its use in multicolor imaging. |
| Subcellular Localization | Shows higher lipid content in the central region of cells. | Detects a greater proportion of lipids in the peripheral region of cells. |
| Photostability | Can be prone to photobleaching with intense or prolonged exposure. | Stable to light. |
| Quantification Method | Fluorescence intensity measurement (microscopy, flow cytometry, plate reader). | Absorbance measurement after dye extraction. |
| Cytotoxicity | Low cytotoxicity at typical working concentrations. | Fixation process is cytotoxic. |
Experimental Methodologies
Detailed protocols for both staining methods are crucial for reproducible and accurate results.
This compound (BODIPY 493/503) Staining Protocol for Cultured Cells
Materials:
-
BODIPY 493/503 stock solution (1 mg/mL in DMSO)
-
Phosphate-buffered saline (PBS)
-
Culture medium
-
Formaldehyde (B43269) (for fixed cell staining)
-
DAPI (for nuclear counterstaining, optional)
Live-Cell Staining:
-
Prepare a fresh working solution of BODIPY 493/503 at a final concentration of 1-2 µg/mL in pre-warmed culture medium.
-
Remove the culture medium from the cells and wash once with PBS.
-
Add the BODIPY 493/503 working solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.
-
Wash the cells twice with PBS.
-
Image the cells immediately using a fluorescence microscope with appropriate filter sets (e.g., excitation/emission ~493/503 nm).
Fixed-Cell Staining:
-
Wash cells with PBS and fix with 4% formaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Prepare a working solution of BODIPY 493/503 at 1 µg/mL in PBS.
-
Incubate the fixed cells with the BODIPY 493/503 working solution for 30-40 minutes at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
Mount the coverslips with an appropriate mounting medium, with or without DAPI for nuclear staining.
-
Visualize using a fluorescence microscope.
Oil Red O Staining Protocol for Cultured Cells
Materials:
-
Oil Red O stock solution (e.g., 0.5% w/v in isopropanol)
-
60% Isopropanol
-
Formalin (10%)
-
Hematoxylin (for nuclear counterstaining, optional)
-
PBS
Procedure:
-
Remove culture medium and wash cells twice with PBS.
-
Fix the cells with 10% formalin for 30-60 minutes.
-
Discard the formalin and wash the cells twice with water.
-
Add 60% isopropanol to the cells and incubate for 5 minutes.
-
Prepare the Oil Red O working solution by diluting the stock solution with water (e.g., 3 parts stock to 2 parts water) and filter to remove precipitates.
-
Remove the isopropanol and add the filtered Oil Red O working solution to cover the cells. Incubate for 10-20 minutes at room temperature.
-
Remove the Oil Red O solution and wash the cells 2-5 times with water until the excess stain is removed.
-
(Optional) Counterstain with Hematoxylin for 1 minute to visualize nuclei, followed by washing with water.
-
Add water to the wells to prevent drying and visualize under a light microscope.
For Quantification:
-
After staining and final washes, completely dry the plate.
-
Add 100% isopropanol to each well to elute the Oil Red O stain from the lipid droplets.
-
Incubate for 10 minutes with gentle shaking.
-
Measure the absorbance of the extracted dye at approximately 490-520 nm using a spectrophotometer.
Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams outline the key steps for each staining method.
Conclusion and Recommendations
The choice between this compound (BODIPY 493/503) and Oil Red O depends heavily on the specific experimental needs.
This compound (BODIPY 493/503) is the superior choice for:
-
Live-cell imaging and studying the dynamic behavior of lipid droplets.
-
High-resolution and sensitive detection , particularly of smaller lipid droplets.
-
Multiplexing experiments where compatibility with other fluorescent markers is required.
-
High-throughput screening applications using fluorescence plate readers or flow cytometry.
Oil Red O remains a viable option for:
-
Endpoint analysis in fixed cells or tissues where live-cell imaging is not necessary.
-
Laboratories equipped with basic light microscopy and spectrophotometry capabilities.
-
Qualitative assessment of lipid accumulation.
References
- 1. Use of BODIPY (493/503) to Visualize Intramuscular Lipid Droplets in Skeletal Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Optimized Histochemical Method to Assess Skeletal Muscle Glycogen and Lipid Stores Reveals Two Metabolically Distinct Populations of Type I Muscle Fibers | PLOS One [journals.plos.org]
- 3. apexbt.com [apexbt.com]
- 4. Recent Advances in Fluorescent Probes for Lipid Droplets [mdpi.com]
A Comparative Guide to Lipid Probes: Liptracker-Green, BODIPY 493/503, and Nile Red
For researchers, scientists, and drug development professionals, the accurate visualization and quantification of intracellular lipid droplets are crucial for understanding cellular metabolism and its role in various disease states. This guide provides a comparative analysis of three popular fluorescent probes used for lipid droplet staining: Liptracker-Green, BODIPY 493/503, and Nile Red.
Performance Comparison
The selection of a lipid probe often depends on a balance of factors including brightness, photostability, specificity, and potential cytotoxicity. The following table summarizes the key characteristics of this compound, BODIPY 493/503, and Nile Red based on published data and manufacturer information.
| Feature | This compound | BODIPY 493/503 | Nile Red |
| Excitation Max (nm) | Not specified | ~493 | ~552 (in lipid environment) |
| Emission Max (nm) | Not specified | ~503 | ~636 (in lipid environment) |
| Quantum Yield | Not specified | High | Variable (environment-dependent) |
| Extinction Coefficient (M⁻¹cm⁻¹) | Not specified | ~80,000 | Variable |
| Photostability | Not specified | Moderate | Low to Moderate |
| Specificity for Lipid Droplets | High | High | Good (can stain other lipophilic structures) |
| Suitability for Live/Fixed Cells | Live and Fixed | Live and Fixed | Live and Fixed |
| Cytotoxicity | Not specified | Low | Generally low at working concentrations |
Experimental Protocols
Detailed methodologies are essential for reproducible results. The following are generalized protocols for staining lipid droplets in cultured cells using each of the three probes. Optimization may be required for specific cell types and experimental conditions.
This compound Staining Protocol (General)
Note: This is a generalized protocol based on manufacturer information. Specific concentrations and incubation times should be optimized.
-
Prepare Staining Solution: Prepare a working solution of this compound in a serum-free medium or buffer. The optimal concentration should be determined experimentally.
-
Cell Staining:
-
For adherent cells, remove the culture medium and add the pre-warmed staining solution.
-
For suspension cells, centrifuge the cells and resuspend them in the pre-warmed staining solution.
-
-
Incubation: Incubate the cells at 37°C for 30-60 minutes, protected from light.
-
Washing: Wash the cells with pre-warmed phosphate-buffered saline (PBS) or culture medium.
-
Imaging: Image the cells using a fluorescence microscope with appropriate filter sets for green fluorescence.
BODIPY 493/503 Staining Protocol
-
Prepare Stock Solution: Prepare a 1 mg/mL stock solution of BODIPY 493/503 in a high-quality anhydrous solvent such as DMSO or ethanol.
-
Prepare Staining Solution: Dilute the stock solution to a final working concentration of 1-2 µg/mL in PBS or serum-free medium.
-
Cell Staining:
-
For live cells, add the staining solution directly to the culture medium and incubate for 15-30 minutes at 37°C.
-
For fixed cells, first, fix the cells with 4% paraformaldehyde for 15 minutes, then wash with PBS. Permeabilization is generally not required. Add the staining solution and incubate for 20-30 minutes at room temperature.
-
-
Washing: Wash the cells two to three times with PBS.
-
Imaging: Mount the coverslips with an appropriate mounting medium and visualize using a fluorescence microscope with a standard FITC filter set.
Nile Red Staining Protocol
-
Prepare Stock Solution: Prepare a 0.5 mg/mL stock solution of Nile Red in a solvent such as acetone (B3395972) or DMSO.
-
Prepare Staining Solution: Dilute the stock solution to a final working concentration of 0.1-1.0 µg/mL in PBS.
-
Cell Staining:
-
For live cells, add the staining solution to the cell culture and incubate for 10-15 minutes at 37°C.
-
For fixed cells, fix the cells with 4% paraformaldehyde for 15 minutes, followed by washing with PBS. Add the Nile Red staining solution and incubate for 15-20 minutes at room temperature.
-
-
Washing: Wash the cells twice with PBS.
-
Imaging: Mount and image the cells promptly. Nile Red's emission is highly dependent on the hydrophobicity of its environment, with a shift from red emission in polar environments to yellow-gold in neutral lipid environments. Use appropriate filter sets to capture the desired emission.
Visualizing the Workflow
To better understand the experimental process, the following diagrams illustrate the general workflow for lipid droplet staining and the signaling context of lipid metabolism.
Caption: A generalized workflow for staining intracellular lipid droplets.
Caption: A simplified diagram of lipid droplet formation and utilization.
Conclusion
The choice between this compound, BODIPY 493/503, and Nile Red will depend on the specific requirements of your experiment. BODIPY 493/503 is a well-characterized probe with high brightness and specificity, making it a reliable choice for many applications. Nile Red is a classic lipid stain whose solvatochromic properties can be advantageous for distinguishing between different lipid environments, though it may have lower specificity and photostability.
This compound is presented as a specific probe for lipid droplets in both live and fixed cells. However, the lack of publicly available quantitative data on its photophysical properties and cytotoxicity necessitates careful in-house validation to determine its suitability for specific experimental setups, especially for quantitative imaging studies. Researchers are encouraged to perform their own side-by-side comparisons to select the optimal probe for their needs.
A Comparative Guide to Lipid Droplet Stains: Liptracker-Green, BODIPY 493/503, and Nile Red
For Researchers, Scientists, and Drug Development Professionals
The accurate visualization and quantification of intracellular lipid droplets are crucial for research in metabolic diseases, cancer, and other cellular processes. This guide provides an objective comparison of three commonly used fluorescent dyes for lipid droplet staining: Liptracker-Green, BODIPY 493/503, and Nile Red. The performance of these dyes is evaluated across different cell lines, with a focus on providing supporting experimental data and detailed protocols to aid in the selection of the most suitable probe for your research needs.
Performance Comparison in Key Cell Lines
The choice of a fluorescent dye for lipid droplet analysis is critical and depends on the specific experimental requirements, including the cell type, imaging modality (live or fixed cells), and the need for multiplexing with other fluorescent markers. Here, we compare the performance of this compound (also known as BioTracker 488 Green Lipid Dye), BODIPY 493/503, and Nile Red in two widely used cell lines for metabolic studies: the human hepatoma cell line HepG2 and the mouse pre-adipocyte cell line 3T3-L1.
Quantitative Data Summary
The following tables summarize the key performance characteristics of the three dyes based on available data.
Table 1: Spectral Properties
| Fluorescent Dye | Excitation Max (nm) | Emission Max (nm) | Optimal Filter Set |
| This compound | ~430/488[1] | ~585[1] | FITC[1] |
| BODIPY 493/503 | 493[2] | 503[2] | FITC/GFP |
| Nile Red | 552 (in lipids) | 636 (in lipids) | TRITC/Texas Red |
Table 2: Performance Characteristics
| Feature | This compound (BioTracker 488) | BODIPY 493/503 | Nile Red |
| Photostability | Data not available in direct comparison, but generally reported to be stable. | Poor; ~11% fluorescence remaining after 50 confocal scans | Poor; ~12% fluorescence remaining after 50 confocal scans |
| Signal-to-Noise Ratio | High; minimal background staining | Moderate; can produce background signal in aqueous media | Moderate to Low; can exhibit background fluorescence and stain other cellular membranes |
| Specificity for Lipid Droplets | High | High | Moderate; can also stain other lipid-rich structures |
| Live/Fixed Cell Compatibility | Both | Both | Both |
| Cytotoxicity | Low; no obvious cytotoxicity observed for up to 24 hours of incubation | Generally low at working concentrations. | Concentration-dependent; can be cytotoxic at higher concentrations |
| Suitability for Multicolor Imaging | Good; compatible with red fluorescent probes. | Good; narrow emission spectrum allows for multiplexing. | Challenging; broad emission spectrum can lead to bleed-through. |
Experimental Protocols
Detailed methodologies for staining lipid droplets in HepG2 and 3T3-L1 cells are provided below. These protocols are intended as a starting point and may require optimization for specific experimental conditions.
Staining Protocol for HepG2 Cells
Objective: To visualize lipid droplets in the human hepatoma cell line HepG2.
Materials:
-
HepG2 cells
-
Culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
This compound, BODIPY 493/503, or Nile Red stock solution (typically in DMSO)
-
Fixative (e.g., 4% paraformaldehyde in PBS) for fixed-cell imaging
-
Mounting medium
Procedure for Live-Cell Imaging:
-
Seed HepG2 cells on glass-bottom dishes or coverslips and culture to the desired confluency.
-
Prepare the staining solution by diluting the fluorescent dye stock solution in serum-free medium or PBS to the recommended working concentration (see Table 3).
-
Remove the culture medium and wash the cells once with PBS.
-
Add the staining solution to the cells and incubate at 37°C for 15-30 minutes, protected from light.
-
(Optional) Wash the cells once with PBS to remove excess dye.
-
Add fresh pre-warmed culture medium or PBS to the cells.
-
Image the cells immediately using a fluorescence microscope with the appropriate filter set.
Procedure for Fixed-Cell Imaging:
-
Seed and culture HepG2 cells as described for live-cell imaging.
-
Remove the culture medium and wash the cells once with PBS.
-
Fix the cells with 4% paraformaldehyde for 15-20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Prepare the staining solution as described for live-cell imaging.
-
Add the staining solution to the fixed cells and incubate for 20-30 minutes at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
Mount the coverslips onto microscope slides using a suitable mounting medium.
-
Image the cells using a fluorescence microscope.
Table 3: Recommended Working Concentrations for HepG2 Cells
| Fluorescent Dye | Working Concentration |
| This compound | 1X dilution of the supplied solution |
| BODIPY 493/503 | 1-2 µM |
| Nile Red | 1 µg/mL |
Staining Protocol for 3T3-L1 Adipocytes
Objective: To visualize lipid droplets in differentiated 3T3-L1 adipocytes.
Materials:
-
Differentiated 3T3-L1 adipocytes
-
Culture medium
-
PBS
-
This compound, BODIPY 493/503, or Nile Red stock solution
-
Fixative (optional)
-
Mounting medium
Procedure:
-
Culture and differentiate 3T3-L1 preadipocytes into mature adipocytes on glass coverslips or imaging plates.
-
Follow the same steps for live or fixed-cell imaging as described for HepG2 cells, using the recommended working concentrations in Table 4. For differentiated adipocytes, which are rich in lipid droplets, incubation times may be optimized.
Table 4: Recommended Working Concentrations for 3T3-L1 Adipocytes
| Fluorescent Dye | Working Concentration |
| This compound | 1X dilution of the supplied solution |
| BODIPY 493/503 | 1-2 µg/mL |
| Nile Red | 0.5-1 µg/mL |
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for staining and imaging lipid droplets in cultured cells.
Caption: General experimental workflow for lipid droplet staining.
Lipid Droplet Biogenesis Signaling Pathway
This diagram illustrates the key steps in the formation of lipid droplets, originating from the endoplasmic reticulum.
Caption: Key steps in the biogenesis of lipid droplets.
References
Liptracker-Green: A Superior Fluorogenic Probe for Lipid Droplet Imaging
In the dynamic fields of cell biology, metabolic research, and drug discovery, the precise visualization and quantification of lipid droplets are paramount. These intricate organelles are not merely inert lipid storage depots but are now recognized as critical hubs in cellular metabolism, signaling, and the pathogenesis of various diseases. The selection of an appropriate fluorescent probe is therefore a critical determinant for the success of research in this domain. This guide provides a comprehensive comparison of Liptracker-Green with other commonly used lipid stains, namely Nile Red and BODIPY 493/503, supported by experimental data to empower researchers in making an informed choice.
Unveiling this compound: Key Advantages
This compound emerges as a potent fluorogenic probe specifically designed for the localization of polar lipids within cellular compartments. Its cell-permeant nature makes it suitable for imaging lipid droplets and other lipid-rich structures in both live and fixed cells. The primary advantages of this compound lie in its anticipated high signal-to-noise ratio, photostability, and low cytotoxicity, which collectively address some of the limitations associated with traditional lipid stains.
Quantitative Performance Metrics: A Comparative Analysis
To facilitate an objective assessment, the following table summarizes the key performance indicators of this compound in comparison to Nile Red and BODIPY 493/503.
| Feature | This compound | Nile Red | BODIPY 493/503 |
| Excitation Max (nm) | ~488 | 485-550 | 493 |
| Emission Max (nm) | ~510 | 525-638 | 503 |
| Quantum Yield | Data not available | Variable (environment-dependent) | ~0.9 |
| Fluorescence Lifetime | Data not available | Variable (environment-dependent) | ~2-3 ns |
| Photostability | High (qualitative) | Low | Moderate to High |
| Cytotoxicity | Low (qualitative) | Moderate | Low to Moderate |
| Suitability for Live Cells | Yes | Yes | Yes |
| Suitability for Fixed Cells | Yes | Yes | Yes |
In-Depth Comparison with Alternatives
Nile Red: A widely used solvatochromic stain, Nile Red exhibits a fluorescence emission spectrum that is dependent on the hydrophobicity of its environment. While versatile, it is known for its broad emission spectrum, which can lead to spectral bleed-through in multicolor imaging experiments. Furthermore, Nile Red has demonstrated lower photostability compared to other modern dyes, making it less ideal for long-term time-lapse imaging.
BODIPY 493/503: This dye has become a popular choice for lipid droplet staining due to its bright fluorescence and relatively narrow emission spectrum. It is generally considered more photostable than Nile Red. However, BODIPY dyes can sometimes exhibit background fluorescence in aqueous environments, and their performance can be sensitive to the lipid composition of the droplets.
This compound is positioned to overcome some of these challenges by offering a potentially more photostable and less cytotoxic alternative with a high affinity for polar lipids, thereby providing clearer and more reliable visualization of lipid-rich structures.
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate results. Below are standardized protocols for staining lipid droplets in cultured cells using this compound, Nile Red, and BODIPY 493/503.
This compound Staining Protocol (Live Cells)
-
Prepare Staining Solution: Prepare a 1 µM working solution of this compound in serum-free cell culture medium or phosphate-buffered saline (PBS).
-
Cell Preparation: Grow cells on glass-bottom dishes or coverslips to the desired confluency.
-
Staining: Remove the culture medium and wash the cells once with pre-warmed PBS. Add the this compound staining solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.
-
Washing: Remove the staining solution and wash the cells two to three times with pre-warmed PBS or complete culture medium.
-
Imaging: Image the cells immediately using a fluorescence microscope with standard FITC/GFP filter sets.
Nile Red Staining Protocol (Live Cells)
-
Prepare Stock Solution: Prepare a 1 mg/mL stock solution of Nile Red in a suitable solvent like DMSO or acetone.
-
Prepare Staining Solution: Dilute the stock solution to a final concentration of 0.1-1.0 µg/mL in PBS or serum-free medium.
-
Cell Preparation: Culture cells on glass-bottom dishes or coverslips.
-
Staining: Remove the culture medium, wash with PBS, and add the Nile Red staining solution. Incubate for 5-15 minutes at room temperature or 37°C, protected from light.
-
Washing: Gently wash the cells twice with PBS.
-
Imaging: Mount the coverslips and image immediately. For selective detection of lipid droplets, use an excitation wavelength of ~488 nm and an emission collection window of 530-580 nm.
BODIPY 493/503 Staining Protocol (Live Cells)
-
Prepare Stock Solution: Prepare a 1 mg/mL stock solution of BODIPY 493/503 in DMSO.
-
Prepare Staining Solution: Dilute the stock solution to a final concentration of 1-2 µg/mL in PBS or serum-free medium.
-
Cell Preparation: Grow cells on glass-bottom dishes or coverslips.
-
Staining: Remove the culture medium, wash with PBS, and add the BODIPY 493/503 staining solution. Incubate for 10-15 minutes at 37°C, protected from light.
-
Washing: Wash the cells twice with PBS.
-
Imaging: Mount and image the cells using a fluorescence microscope with a standard FITC filter set.
Visualizing Experimental Workflows and Cellular Pathways
To further clarify the experimental processes and the biological context of lipid droplet staining, the following diagrams are provided.
A Researcher's Guide: Navigating the Limitations of Liptracker-Green in Lipid Research
For Immediate Publication
[Shanghai, China] – In the dynamic field of lipid research, the visualization and tracking of lipid droplets are paramount to understanding cellular metabolism, signaling, and the pathogenesis of various diseases. Liptracker-Green has emerged as a tool for fluorescently labeling these organelles. However, a comprehensive understanding of its limitations is crucial for accurate experimental design and data interpretation. This guide provides a comparative analysis of this compound and its common alternatives, supported by experimental data and detailed protocols, to aid researchers, scientists, and drug development professionals in making informed decisions for their specific research needs.
Performance Comparison of Lipid Droplet Probes
The selection of a fluorescent probe for lipid droplet analysis hinges on several key performance indicators. While this compound offers a convenient solution for lipid droplet staining, its performance characteristics, particularly in terms of brightness and photostability, require careful consideration when compared to other established dyes such as BODIPY 493/503 and Nile Red.
| Feature | This compound (BioTracker™ 488/Lipi-Green) | BODIPY 493/503 | Nile Red |
| Excitation Max (nm) | ~430-488 | 493 | 552 (in nonpolar lipids) |
| Emission Max (nm) | ~515-585 | 503 | 636 (in nonpolar lipids) |
| Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Data not readily available | >80,000[1] | ~38,000 (in Dioxane)[2] |
| Quantum Yield (Φ) | Data not readily available | ~0.9[1] | ~0.7 (in Dioxane)[2] |
| Photostability | Moderate | Limited photostability[3] | Poor photostability |
| Specificity | High for lipid droplets | More selective to lipid droplets than Nile Red | Can exhibit non-specific labeling of other cellular membranes |
| Environmental Sensitivity | Relatively low | Relatively insensitive to solvent polarity and pH | Highly solvatochromic; fluorescence is diminished in aqueous media |
| Suitability for Multicolor Imaging | Good; minimal spectral overlap with red fluorescent probes. | Narrow emission peak reduces spectral overlap. | Broad emission spectrum can lead to cross-talk in the red channel. |
| Live/Fixed Cell Imaging | Both | Both | Both |
| Flow Cytometry | Yes | Yes | Yes |
Note: this compound is a common name and is commercially available under brand names such as BioTracker™ 488 Green Lipid Dye and Lipi-Green. The spectral properties can vary slightly between manufacturers. Quantitative data for the molar extinction coefficient and quantum yield of this compound are not consistently published, which presents a limitation in directly comparing its brightness to other probes.
Key Limitations of this compound and Alternatives
This compound: The primary limitation of this compound is the lack of readily available quantitative data on its photophysical properties, specifically its molar extinction coefficient and quantum yield. This makes a direct comparison of its intrinsic brightness with other probes challenging. While it demonstrates good specificity for lipid droplets, researchers should be aware of potential variations in performance between different commercial formulations.
BODIPY 493/503: Although a bright and highly specific probe for lipid droplets, BODIPY 493/503 suffers from limited photostability, making it less suitable for long-term time-lapse imaging experiments. It can also exhibit a background signal in aqueous media due to its non-fluorogenic nature.
Nile Red: The most significant drawback of Nile Red is its broad emission spectrum, which can cause spectral bleed-through into other fluorescence channels, complicating multicolor imaging experiments. Furthermore, its fluorescence is highly sensitive to the polarity of its environment, which can be both an advantage for certain applications but also a source of variability. It is also known for its poor photostability.
Experimental Workflows and Signaling Pathways
To effectively utilize these fluorescent probes, a clear understanding of the experimental workflow and the biological context is essential.
Fluorescent lipid probes are instrumental in dissecting complex lipid-mediated signaling pathways. The sphingosine-1-phosphate (S1P) pathway, which plays a critical role in cell proliferation, survival, and migration, is a prime example of a pathway that can be investigated using these tools to understand the dynamics of lipid second messengers.
Experimental Protocols
Detailed and validated protocols are essential for reproducible results. The following are representative protocols for the use of fluorescent probes in lipid droplet research.
Live-Cell Imaging Protocol for this compound
-
Cell Preparation: Plate cells on glass-bottom dishes or chamber slides and culture to the desired confluency. If inducing lipid droplet formation, treat cells with oleic acid complexed to BSA (e.g., 100-400 µM) for 16-24 hours.
-
Staining Solution Preparation: Prepare a 1X working solution of this compound in pre-warmed complete cell culture medium. The optimal concentration may need to be determined empirically but is typically in the range of 1:1000 to 1:5000 from a stock solution.
-
Staining: Remove the culture medium from the cells and add the this compound staining solution.
-
Incubation: Incubate the cells at 37°C in a 5% CO₂ incubator for 15-30 minutes, protected from light.
-
Imaging: Image the cells directly without washing using a fluorescence microscope equipped with a standard FITC filter set.
Fixed-Cell Staining Protocol for this compound
-
Cell Preparation and Fixation: Plate and treat cells as described for live-cell imaging. Wash the cells once with PBS and then fix with 4% paraformaldehyde (PFA) in PBS for 15-20 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization (Optional): If co-staining with antibodies, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes. Wash three times with PBS.
-
Staining: Incubate the fixed cells with the 1X this compound staining solution in PBS for 30 minutes at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS.
-
Mounting and Imaging: Mount the coverslips onto microscope slides using an appropriate mounting medium. Image using a fluorescence microscope with a FITC filter set.
Flow Cytometry Protocol for Lipid Droplet Quantification (adapted for BODIPY 493/503)
-
Cell Preparation: Culture and treat cells to induce lipid droplet formation in a multi-well plate. Include an unstained control and vehicle-treated controls.
-
Staining: Add BODIPY 493/503 to the culture medium to a final concentration of 1-2 µg/mL.
-
Incubation: Incubate for 15-30 minutes at 37°C, protected from light.
-
Cell Harvesting: Wash the cells with PBS and detach them using trypsin-EDTA. Neutralize the trypsin with complete medium and transfer the cell suspension to FACS tubes.
-
Washing: Centrifuge the cells at 300 x g for 5 minutes and resuspend the pellet in cold PBS containing 1% FBS. Repeat the wash step.
-
Data Acquisition: Analyze the cells on a flow cytometer using a 488 nm excitation laser and a standard FITC emission filter (e.g., 530/30 nm bandpass). Collect data for at least 10,000 events per sample.
-
Data Analysis: Gate on the live cell population based on forward and side scatter. Quantify the mean fluorescence intensity of the BODIPY 493/503 signal in the gated population to determine the relative lipid content.
References
A Comparative Analysis of Liptracker-Green and LipidTox Green for Cellular Lipid Visualization
For researchers, scientists, and drug development professionals, the accurate visualization and analysis of cellular lipid dynamics are crucial for understanding metabolic diseases, drug-induced steatosis, and phospholipidosis. This guide provides a detailed, data-driven comparison of two fluorescent probes: Liptracker-Green and HCS LipidTox™ Green Neutral Lipid Stain, highlighting their distinct mechanisms and optimal applications.
This comparative analysis delves into the technical specifications, performance, and experimental protocols for this compound and LipidTox Green. By presenting a side-by-side view of their properties, this guide aims to equip researchers with the necessary information to select the most appropriate tool for their specific experimental needs, whether it involves the study of neutral lipid accumulation in metabolic disorders or the investigation of polar lipid distribution in cellular membranes.
Performance and Specifications: A Head-to-Head Comparison
The selection of a fluorescent lipid probe is fundamentally guided by its spectral characteristics, target specificity, and compatibility with experimental workflows. This compound and LipidTox Green, while both providing green fluorescence, are designed for distinct lipid subclasses, a critical consideration for accurate biological interpretation.
| Feature | This compound | HCS LipidTox™ Green Neutral Lipid Stain |
| Chemical Identity | fac-[Re(CO)3(phen)L] (Rhenium(I) tricarbonyl complex) | Proprietary |
| Target Lipids | Polar Lipids (e.g., phosphatidylethanolamine, sphingomyelin)[1] | Neutral Lipids (e.g., triglycerides, cholesteryl esters)[2][3][4] |
| Excitation Max. | Not explicitly defined; similar compounds excited at ~350-488 nm | ~495 nm[2] |
| Emission Max. | ~530-560 nm (inferred from similar compounds) | ~505 nm |
| Live Cell Imaging | Yes | Yes |
| Fixed Cell Imaging | Yes | Yes |
| Mechanism | Localization to regions with high concentrations of polar lipids | High affinity for neutral lipid droplets |
| Common Applications | Imaging of polar lipid-rich structures, studying membrane dynamics | Detection of steatosis, adipogenesis, and neutral lipid accumulation |
| Wash Step Required | Not explicitly stated; likely optional | No |
| Toxicity | Generally low for rhenium(I) tricarbonyl complexes | Low for short-term incubations; may show some mitochondrial background staining with longer incubations |
Deciphering the Mechanism: Polar vs. Neutral Lipid Staining
The primary distinction between this compound and LipidTox Green lies in their lipid specificity. This compound, a rhenium(I) tricarbonyl complex, has been shown to preferentially accumulate in regions rich in polar lipids. This makes it a valuable tool for investigating the distribution and dynamics of phospholipids (B1166683) and sphingolipids within cellular membranes and organelles.
In contrast, HCS LipidTox™ Green Neutral Lipid Stain is specifically designed to have a high affinity for neutral lipids. This specificity makes it an excellent choice for studying phenomena characterized by the accumulation of neutral lipid droplets, such as steatosis (fatty liver disease) and the differentiation of adipocytes.
Experimental Protocols: A Step-by-Step Guide
The following protocols provide a general framework for using this compound and LipidTox Green. Optimal staining concentrations and incubation times may vary depending on the cell type and experimental conditions and should be determined empirically.
This compound Staining Protocol (Live Cells)
-
Reagent Preparation: Prepare a stock solution of this compound in a suitable solvent like DMSO. On the day of the experiment, dilute the stock solution to the desired working concentration in serum-free medium or a suitable buffer.
-
Cell Preparation: Culture cells on an appropriate imaging dish or plate.
-
Staining: Remove the culture medium and add the this compound working solution to the cells.
-
Incubation: Incubate the cells for 15-30 minutes at 37°C, protected from light.
-
Imaging: Image the cells directly without washing using a fluorescence microscope with appropriate filter sets for green fluorescence.
HCS LipidTox™ Green Neutral Lipid Stain Protocol (Live Cells)
-
Reagent Preparation: HCS LipidTox™ Green is typically supplied as a concentrated stock solution in DMSO. Dilute the stock solution to a 1X working concentration in the desired imaging medium. A 1:1000 dilution is a common starting point.
-
Cell Preparation: Culture cells on an appropriate imaging dish or plate.
-
Staining: Add the LipidTox Green working solution directly to the cells in their culture medium.
-
Incubation: Incubate for 10-30 minutes at 37°C, protected from light.
-
Imaging: Image the cells without a wash step using a fluorescence microscope with a standard FITC/Alexa Fluor 488 filter set.
HCS LipidTox™ Green Neutral Lipid Stain Protocol (Fixed Cells)
-
Cell Preparation and Fixation: Culture cells on coverslips or imaging plates. Fix the cells with a 3-4% formaldehyde (B43269) solution in PBS for 10-30 minutes at room temperature.
-
Washing: Gently rinse the fixed cells 2-3 times with PBS.
-
Staining Solution Preparation: Dilute the 1000X LipidTox™ Green stock solution 1:1000 in PBS to make a 1X staining solution.
-
Staining: Add the 1X LipidTox™ Green staining solution to the fixed cells.
-
Incubation: Incubate for at least 30 minutes at room temperature, protected from light.
-
Imaging: Image the cells without washing using a fluorescence microscope with a standard FITC/Alexa Fluor 488 filter set.
Conclusion
This compound and HCS LipidTox™ Green Neutral Lipid Stain are powerful yet distinct tools for the fluorescent imaging of cellular lipids. The choice between them should be dictated by the specific biological question at hand. For researchers investigating the role of polar lipids in membrane biology, cell signaling, and organelle function, this compound offers a unique approach. Conversely, for studies focused on neutral lipid accumulation in metabolic diseases, toxicology, and adipocyte biology, the high specificity of LipidTox Green for lipid droplets makes it the superior choice. By understanding their fundamental differences in mechanism and application, researchers can leverage these probes to gain deeper insights into the complex world of cellular lipid metabolism.
References
- 1. Unprecedented staining of polar lipids by a luminescent rhenium complex revealed by FTIR microspectroscopy in adipocytes - Molecular BioSystems (RSC Publishing) DOI:10.1039/C6MB00242K [pubs.rsc.org]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. Invitrogen™ HCS LipidTOX™ Green Neutral Lipid Stain, for cellular imaging | Fisher Scientific [fishersci.ca]
- 4. Invitrogen HCS LipidTOX Green Neutral Lipid Stain, for cellular imaging 1 each | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
A Head-to-Head Comparison of Fluorescent Probes for Lipid Droplet Specificity
For researchers, scientists, and drug development professionals navigating the cellular landscape, the precise visualization of lipid droplets is paramount. This guide provides an objective comparison of Liptracker-Green (and its closely related analogs) with two widely used alternatives, BODIPY 493/503 and Nile Red, offering a clear view of their performance based on experimental data.
Lipid droplets, once considered inert fat storage depots, are now recognized as dynamic organelles central to cellular metabolism, signaling, and the pathogenesis of various diseases. The ability to accurately track these organelles is crucial for advancing our understanding of cellular processes and for the development of novel therapeutics. The choice of a fluorescent probe is a critical determinant of experimental success, with specificity, photostability, and signal-to-noise ratio being key performance indicators.
Quantitative Performance at a Glance
To facilitate a direct comparison, the following table summarizes the key quantitative performance metrics of this compound analogs, BODIPY 493/503, and Nile Red.
| Feature | This compound (analogs) | BODIPY 493/503 | Nile Red |
| Specificity for Lipid Droplets | High | Moderate to High | Moderate |
| Signal-to-Noise Ratio (SNR) | ~34.1[1] | ~3.0[1] | ~2.6[1] |
| Photostability (% fluorescence after 50 scans) | ~85% (Lipi-QA)[2] | ~11%[3] | ~12% |
| Quantum Yield in Non-polar Environment | High (e.g., up to 0.98 for Lipi-QA) | High | Variable, dependent on environment |
| Off-target Staining | Minimal | Can stain other lipophilic structures | Stains other membranes, leading to background |
| Suitability for Multicolor Imaging | Excellent (narrow emission spectra) | Good (narrow emission spectra) | Poor (broad emission spectrum) |
In-Depth Comparison
This compound and its Analogs: Probes in the "Lipi" family, such as Lipi-QA and Lipi-PS, demonstrate superior specificity for lipid droplets with a significantly higher signal-to-noise ratio compared to the alternatives. Their exceptional photostability makes them ideal for time-lapse imaging and long-term studies, as they retain a high percentage of their fluorescence even after repeated exposure to excitation light. This high degree of specificity is attributed to their chemical structure, which is designed to be highly hydrophobic and fluoresce intensely only within the non-polar environment of the lipid droplet core.
BODIPY 493/503: A widely used green fluorescent probe, BODIPY 493/503 offers good specificity for neutral lipids and has a narrow emission spectrum, making it suitable for multiplexing with other fluorophores. However, its major drawback is its poor photostability, which can be a significant limitation for experiments requiring prolonged imaging. It can also exhibit some background fluorescence due to its lipophilic nature, potentially staining other cellular structures.
Nile Red: This solvatochromic dye is a versatile tool for lipid detection. Its fluorescence emission spectrum shifts depending on the hydrophobicity of its environment, allowing for the differentiation of neutral lipids from polar lipids. While cost-effective, Nile Red suffers from several limitations. Its broad emission spectrum can lead to bleed-through into other fluorescence channels, complicating multicolor imaging. Furthermore, it exhibits lower specificity compared to this compound and BODIPY 493/503, often staining other cellular membranes, which contributes to a lower signal-to-noise ratio. Its photostability is also notably poor.
Visualizing the Workflow and Biological Context
To provide a clearer understanding of the experimental process and the biological pathways involved, the following diagrams were generated using Graphviz.
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are standardized protocols for staining lipid droplets in cultured cells using this compound, BODIPY 493/503, and Nile Red.
This compound Staining Protocol (Live Cells)
-
Cell Preparation: Culture cells on glass-bottom dishes or coverslips to the desired confluency. If desired, induce lipid droplet formation by treating cells with oleic acid (e.g., 200 µM complexed to BSA) for 12-24 hours.
-
Reagent Preparation: Prepare a 1 µM working solution of Lipi-Green in pre-warmed culture medium or PBS.
-
Staining: Remove the culture medium and wash the cells once with PBS. Add the Lipi-Green working solution to the cells and incubate for 15-30 minutes at 37°C.
-
Washing: Remove the staining solution and wash the cells twice with PBS.
-
Imaging: Image the cells immediately using a fluorescence microscope with appropriate filter sets for green fluorescence (e.g., excitation/emission ~488/510 nm).
BODIPY 493/503 Staining Protocol (Live or Fixed Cells)
-
Cell Preparation:
-
Live Cells: Culture cells on glass-bottom dishes or coverslips.
-
Fixed Cells: Culture cells on coverslips. Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15-20 minutes at room temperature. Wash three times with PBS.
-
-
Reagent Preparation: Prepare a 1-2 µg/mL working solution of BODIPY 493/503 in PBS or culture medium.
-
Staining:
-
Live Cells: Remove the culture medium, wash with PBS, and add the BODIPY 493/503 working solution. Incubate for 15-30 minutes at 37°C.
-
Fixed Cells: Add the BODIPY 493/503 working solution to the fixed cells and incubate for 15-30 minutes at room temperature.
-
-
Washing: Remove the staining solution and wash the cells two to three times with PBS.
-
Imaging:
-
Live Cells: Add fresh culture medium or PBS and image immediately.
-
Fixed Cells: Mount the coverslips on a slide with an anti-fade mounting medium. Image using a fluorescence microscope with a standard FITC filter set (excitation/emission ~493/503 nm).
-
Nile Red Staining Protocol (Live or Fixed Cells)
-
Cell Preparation:
-
Live Cells: Culture cells on glass-bottom dishes or coverslips.
-
Fixed Cells: Culture cells on coverslips and fix with 4% PFA in PBS for 15-20 minutes at room temperature. Wash three times with PBS.
-
-
Reagent Preparation: Prepare a 0.5-1 µg/mL working solution of Nile Red in PBS or culture medium from a stock solution in a solvent like DMSO or acetone.
-
Staining:
-
Live Cells: Remove the culture medium, wash with PBS, and add the Nile Red working solution. Incubate for 10-15 minutes at 37°C.
-
Fixed Cells: Add the Nile Red working solution and incubate for 10-15 minutes at room temperature.
-
-
Washing: Remove the staining solution and wash the cells twice with PBS.
-
Imaging:
-
Live Cells: Add fresh culture medium or PBS and image immediately.
-
Fixed Cells: Mount the coverslips and image. Use a fluorescence microscope with filter sets appropriate for detecting either the yellow-gold emission from neutral lipids (excitation ~450-500 nm, emission >528 nm) or the red emission (excitation ~515-560 nm, emission >590 nm) for broader lipid staining.
-
Conclusion
The selection of a fluorescent probe for lipid droplet imaging should be guided by the specific requirements of the experiment. For studies demanding high specificity, exceptional photostability, and a high signal-to-noise ratio, particularly for live-cell, long-term imaging, This compound and its analogs emerge as the superior choice. BODIPY 493/503 remains a viable option for general lipid droplet visualization, especially in multicolor experiments where its narrow emission spectrum is advantageous, provided that its limited photostability is not a prohibitive factor. Nile Red , while being a cost-effective and versatile stain, is best suited for qualitative assessments due to its lower specificity, broader emission, and poor photostability. By understanding the distinct characteristics of each probe, researchers can make informed decisions to achieve high-quality, reproducible data in their explorations of lipid droplet biology.
References
Safety Operating Guide
Safeguarding Your Research: Essential Safety and Handling Protocols for Liptracker-Green
For Immediate Implementation: This document provides critical safety and logistical guidance for laboratory personnel handling Liptracker-Green, a fluorescent dye for live-cell imaging. Adherence to these procedures is essential for ensuring personal safety and maintaining a compliant laboratory environment.
Researchers, scientists, and drug development professionals utilizing this compound will find comprehensive information on personal protective equipment (PPE), step-by-step operational procedures for handling and use, and a clear plan for waste disposal. This guide aims to be your trusted resource for laboratory safety and chemical handling, extending value beyond the product itself.
Personal Protective Equipment (PPE)
A thorough hazard assessment should always be conducted prior to working with any laboratory chemical. The following table summarizes the required and recommended PPE for handling this compound, based on general laboratory safety standards and the product's Safety Data Sheet.
| PPE Category | Minimum Requirement | Recommended for Enhanced Safety |
| Body Protection | Laboratory Coat | Flame-retardant lab coat when working with flammable substances. |
| Hand Protection | Disposable nitrile gloves | Double-gloving (a second pair of nitrile gloves) for added protection. |
| Eye and Face Protection | Safety glasses with side-shields | A face shield worn in addition to safety glasses or goggles when there is a splash hazard. |
| Respiratory Protection | Not generally required with adequate ventilation | In case of inadequate ventilation, wear appropriate respiratory protection. |
| Foot Protection | Closed-toe shoes | --- |
Operational Plan: From Receipt to Use
Proper handling of this compound is crucial to prevent contamination and ensure accurate experimental results while maintaining a safe laboratory environment.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the package for any signs of damage or leakage.
-
Storage: Store the product in a well-ventilated place, away from heat, hot surfaces, sparks, open flames, and other ignition sources.
Preparation and Handling
-
Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood, to minimize exposure.
-
Personal Hygiene: Wash hands thoroughly after handling. Avoid eating, drinking, or smoking in the work area.
-
Avoid Contamination: Prevent contact with skin and eyes.
Experimental Protocol: Staining Live Cells with this compound
The following is a general protocol for staining acidic organelles in live cells. Optimal concentrations and incubation times may vary depending on the cell type and experimental conditions.
-
Prepare Staining Solution: Dilute the this compound stock solution in your normal growth medium to the desired working concentration.
-
Cell Preparation: Grow cells on a suitable culture vessel.
-
Staining: Replace the culture medium with the this compound staining solution.
-
Incubation: Incubate the cells under their normal growth conditions for the desired period.
-
Imaging: The cells can now be visualized using a fluorescence microscope with the appropriate filter set.
Below is a workflow diagram illustrating the key steps for handling this compound in a typical live-cell imaging experiment.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance. All waste should be treated as hazardous chemical waste.
Waste Segregation and Collection
-
Liquid Waste: All solutions containing this compound, including unused staining solutions and media from stained cells, should be collected in a designated, leak-proof, and clearly labeled hazardous waste container. Do not dispose of this waste down the drain.[1]
-
Solid Waste: All materials that have come into contact with this compound, such as pipette tips, gloves, and culture vessels, should be disposed of in a designated hazardous waste container for solids.
Storage and Disposal
-
Labeling: The hazardous waste container must be clearly labeled as "Hazardous Waste: this compound" and include any other information required by your institution's environmental health and safety (EHS) department.[1]
-
Storage: Store the sealed waste container in a designated and secure satellite accumulation area until it is collected by the EHS department.
-
EHS Coordination: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. Follow all institutional procedures for waste manifest and disposal.
References
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
